Pepticinnamin E
Description
[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate has been reported in Streptomyces with data available.
structure given in first source; isolated from Streptomyces; inhibits farnesyl-protein transferase
Properties
CAS No. |
147317-36-0 |
|---|---|
Molecular Formula |
C49H54ClN5O10 |
Molecular Weight |
908.4 g/mol |
IUPAC Name |
[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C49H54ClN5O10/c1-5-6-8-15-33-16-11-12-17-34(33)21-25-41(57)53-37(26-31-18-22-36(56)23-19-31)45(60)49(28-32-13-9-7-10-14-32,48(63)65-30-39-46(61)52-29-42(58)54-39)55(3)47(62)38(51-2)27-35-20-24-40(64-4)44(59)43(35)50/h6-14,16-25,37-39,51,56,59H,5,15,26-30H2,1-4H3,(H,52,61)(H,53,57)(H,54,58)/b8-6+,25-21+/t37-,38+,39-,49-/m1/s1 |
InChI Key |
SGXHOALVNXPUDW-AZFZHSADSA-N |
Isomeric SMILES |
CCC/C=C\C1=CC=CC=C1/C=C/C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N(C)[C@@H](CC3=C(C(=C(C=C3)OC)O)Cl)C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)OC[C@@H]5C(=O)NCC(=O)N5 |
Canonical SMILES |
CCC=CCC1=CC=CC=C1C=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)C(CC3=CC=CC=C3)(C(=O)OCC4C(=O)NCC(=O)N4)N(C)C(=O)C(CC5=C(C(=C(C=C5)OC)O)Cl)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
pepticinnamin E pepticinnamine E |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Pepticinnamin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepticinnamin E is a naturally occurring cyclic peptide that has garnered significant interest within the scientific community for its potent inhibitory activity against farnesyl-protein transferase (FPTase). This enzyme plays a crucial role in the post-translational modification of various cellular proteins, including the Ras family of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its native producing organism, Streptomyces.
Discovery of this compound
This compound was first discovered and isolated from the fermentation broth of the actinomycete strain Streptomyces sp. OH-4652.[1][2] A family of six related compounds, designated Pepticinnamins A through F, were identified as inhibitors of farnesyl-protein transferase. More recently, this compound has also been rediscovered from a new bacterial producer, Actinobacteria bacterium OK006, through a targeted genome mining strategy.
Physicochemical Properties of this compound
The molecular structure of this compound was elucidated through NMR studies. It is a cyclic peptide with a molecular weight of 907 g/mol .[1][3]
| Property | Value |
| Molecular Formula | Not explicitly available in search results |
| Molecular Weight | 907[1][3] |
| Appearance | White powder |
| Solubility | Soluble in methanol and chloroform |
Experimental Protocols
The following sections detail the methodologies for the fermentation, extraction, and purification of this compound based on the available literature. These protocols may serve as a foundational guide and may require optimization for specific laboratory conditions.
Fermentation of Streptomyces sp. OH-4652
A detailed fermentation protocol for Streptomyces sp. OH-4652 to produce this compound is not publicly available. However, a general approach for the cultivation of Streptomyces species for secondary metabolite production is as follows:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a vegetative mycelial suspension of Streptomyces sp. OH-4652. The culture is incubated on a rotary shaker at approximately 28-30°C for 2-3 days.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal yield and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The fermentation is carried out in a fermenter with controlled temperature, pH, aeration, and agitation for a period of 5-7 days.
Extraction of this compound
Following fermentation, the whole broth is subjected to solvent extraction to isolate the crude this compound.
-
Solvent Extraction: The fermentation broth is extracted with an equal volume of chloroform. The mixture is agitated to ensure thorough mixing and then allowed to separate. The organic (chloroform) layer containing the Pepticinnamins is collected. This process is typically repeated multiple times to maximize the recovery of the target compounds.
-
Concentration: The pooled chloroform extracts are then concentrated under reduced pressure to yield a crude extract.
Purification of this compound
The crude extract is subjected to a multi-step chromatographic purification process to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, for example, a chloroform-methanol solvent system. Fractions are collected and analyzed for the presence of this compound, often by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Sephadex LH-20 Chromatography: Fractions enriched with this compound are then further purified using a Sephadex LH-20 column. This size-exclusion chromatography step helps to separate compounds based on their molecular size. The column is typically eluted with methanol.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is performed using preparative RP-HPLC. A C18 column is commonly used, and the mobile phase typically consists of a gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The elution of this compound is monitored by UV detection, and the pure fractions are collected, pooled, and lyophilized to obtain the final product.
Experimental Workflow
Caption: Isolation and Purification Workflow for this compound.
Biological Activity and Mechanism of Action
This compound exhibits its biological activity by inhibiting farnesyl-protein transferase. This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of target proteins. Farnesylation is a critical step for the proper localization and function of many signaling proteins, most notably the Ras proteins.
By inhibiting FPTase, this compound prevents the farnesylation of Ras. Unfarnesylated Ras cannot anchor to the inner surface of the plasma membrane, a prerequisite for its activation and subsequent downstream signaling. This disruption of the Ras signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with activating Ras mutations.
Farnesyl-Protein Transferase Inhibition Signaling Pathway
Caption: Inhibition of the Ras Signaling Pathway by this compound.
Quantitative Data
| Compound | IC50 (nM) against FPTase |
| Pepticinnamin A | Data not available |
| Pepticinnamin B | Data not available |
| Pepticinnamin C | 100[1] |
| Pepticinnamin D | Data not available |
| This compound | Data not available |
| Pepticinnamin F | Data not available |
Conclusion
This compound represents a promising natural product with potential applications in cancer therapy due to its specific inhibition of farnesyl-protein transferase. The isolation and purification from its native Streptomyces producer, while involving standard chromatographic techniques, require careful optimization to achieve high purity and yield. Further research into the total synthesis and medicinal chemistry of this compound and its analogs could lead to the development of novel and more potent FPTase inhibitors for clinical use. This guide provides a foundational understanding of the discovery and isolation of this important molecule for researchers in the field of drug discovery and development.
References
- 1. Pepticinnamins, new farnesyl-protein transferase inhibitors produced by an actinomycete. II. Structural elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPTICINNAMINS, NEW FARNESYL-PROTEIN TRANSFERASE INHIBITORS PRODUCED BY AN ACTINOMYCETE [jstage.jst.go.jp]
- 3. Pepticinnamins, new farnesyl-protein transferase inhibitors produced by an actinomycete. II. Structural elucidation of this compound. | Semantic Scholar [semanticscholar.org]
Unlocking Nature's Pharmacy: A Technical Guide to the Identification of the Pepticinnamin E Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the pivotal methodologies and scientific reasoning that led to the identification of the Pepticinnamin E biosynthetic gene cluster (pcm). As a potent inhibitor of farnesyl-protein transferase, this compound holds significant promise for applications in oncology and anti-malarial therapies. The inaccessibility of the original producing strain, Streptomyces sp. OH-4652, for many years precluded biosynthetic studies, creating a significant knowledge gap. This guide illuminates the modern bioinformatics-driven strategies that successfully overcame this hurdle, providing a roadmap for the discovery and characterization of novel natural product biosynthetic pathways.
The Challenge: An Orphaned Bioactive Compound
This compound is a complex hybrid nonribosomal peptide-polyketide natural product with a unique chemical architecture. Its structure features a rare N-terminal cinnamoyl moiety and several non-proteinogenic amino acids. The original producing organism, Streptomyces sp. OH-4652, was no longer available, rendering traditional methods of biosynthetic investigation, such as gene knockout and heterologous expression, impossible. This left the genetic blueprint for this compound biosynthesis an enigma.
A Genome Mining Approach: The "Biosynthetic Hook" Strategy
The advent of next-generation sequencing and sophisticated bioinformatics tools has revolutionized natural product discovery. A "genome mining" or "targeted rediscovery" strategy was employed to identify a new producer of this compound and its corresponding biosynthetic gene cluster.[1][2] This approach hinges on the use of a "biosynthetic hook," a unique and conserved enzymatic signature associated with a specific chemical moiety of the target natural product.
Identifying the "Hook": The Cinnamoyl Moiety
The N-terminal cinnamoyl group of this compound served as the ideal "biosynthetic hook."[1] The biosynthesis of this moiety was hypothesized to involve a characteristic enzyme. By searching genomic databases for homologs of known enzymes involved in the formation of similar structures in other natural products, researchers could pinpoint candidate gene clusters potentially responsible for this compound biosynthesis.
Experimental Protocols: From Bioinformatics to Validation
The following sections provide detailed methodologies for the key experiments that led to the successful identification and validation of the pcm gene cluster in the newly identified producer, Actinobacteria bacterium OK006.
Bioinformatics Protocol for pcm Gene Cluster Identification
This protocol outlines the computational workflow used to identify the putative this compound biosynthetic gene cluster.
Objective: To identify a new bacterial producer of this compound and its biosynthetic gene cluster through genome mining.
Methodology:
-
Selection of the "Biosynthetic Hook": The enzyme responsible for the formation of the cinnamoyl moiety in the skyllamycin biosynthetic gene cluster, Sky28, was selected as the protein query for a BLASTp search.
-
Database Search: The BLASTp search was performed against the Joint Genome Institute's Integrated Microbial Genomes & Microbiomes (IMG/M) database.
-
Hit Analysis and Prioritization: The top 500 hits from the BLASTp search were manually inspected for the co-localization of Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) genes, which are characteristic of this compound's hybrid structure.
-
Gene Cluster Analysis: Candidate gene clusters were further analyzed using the following bioinformatics tools:
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): To predict the boundaries of the biosynthetic gene cluster and annotate the putative functions of the encoded enzymes.
-
MultiGeneBlast: To compare the candidate gene cluster architecture with known biosynthetic gene clusters in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database.
-
-
Identification of the pcm Cluster: This workflow led to the identification of a putative 45-kb biosynthetic gene cluster, designated as pcm, in the genome of Actinobacteria bacterium OK006.[3] This cluster contained a homolog of Sky28 (pcm9), as well as NRPS and PKS genes.
Logical Workflow for pcm Cluster Identification
References
An In-depth Technical Guide to the Non-proteinogenic Amino Acids of Pepticinnamin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pepticinnamin E, a potent inhibitor of farnesyl-protein transferase with potential applications in oncology and anti-malarial therapies, is a complex natural product featuring a fascinating array of non-proteinogenic amino acids.[1][2] This technical guide provides a comprehensive overview of these unusual building blocks, their structural characteristics, and their biosynthetic origins. The document details the methodologies employed in their characterization and presents a cohesive understanding of the intricate enzymatic machinery responsible for their formation.
Introduction to this compound and its Non-proteinogenic Constituents
This compound is a hybrid non-ribosomal peptide-polyketide natural product.[1] Its structure is characterized by a tripeptide core, a diketopiperazine moiety, and an N-terminal cinnamoyl group.[1][3] The tripeptide core is distinguished by the presence of three aromatic non-proteinogenic amino acids, which are crucial for its biological activity.[1] These non-proteinogenic residues deviate from the 20 standard protein-building amino acids and contribute to the unique chemical properties and therapeutic potential of this compound.
Structure and Properties of Non-proteinogenic Amino Acids in this compound
The non-proteinogenic amino acids identified in this compound are central to its structure and function. These include D-isomers of common amino acids and a highly modified phenylalanine derivative.
Core Non-proteinogenic Amino Acids
The core structure of this compound incorporates the following non-proteinogenic amino acids:
-
N-methyl-2-chloro-4-O-methyl-3,4-dihydroxy-L-phenylalanine (N-Me-2-Cl-4-O-Me-L-DOPA): This is a rare and highly modified aromatic amino acid that represents a key structural feature of this compound.[1] Its biosynthesis involves a series of enzymatic modifications of a precursor amino acid.
-
D-Tyrosine: The D-enantiomer of the proteinogenic amino acid tyrosine.
-
N-methyl-L-phenylalanine (N-Me-L-Phe): An N-methylated derivative of L-phenylalanine.[1]
-
D-Serine: The D-enantiomer of the proteinogenic amino acid serine, which is part of the diketopiperazine ring.[1]
Quantitative Composition
Detailed quantitative analysis of the molar ratios of the constituent amino acids in the final this compound molecule is not extensively reported in the available scientific literature. However, based on the elucidated structure, the stoichiometry of the core amino acids is 1:1:1:1 for D-Tyrosine, N-Me-2-Cl-4-O-Me-L-DOPA, N-Me-L-Phe, and D-Serine, with an additional glycine molecule involved in the diketopiperazine structure.
| Non-proteinogenic Amino Acid | Abbreviation | Molar Ratio (Hypothetical) | Key Structural Features |
| N-methyl-2-chloro-4-O-methyl-3,4-dihydroxy-L-phenylalanine | N-Me-2-Cl-4-O-Me-L-DOPA | 1 | N-methylation, Chlorination, O-methylation, Dihydroxylation |
| D-Tyrosine | D-Tyr | 1 | D-stereoisomer |
| N-methyl-L-phenylalanine | N-Me-L-Phe | 1 | N-methylation |
| D-Serine | D-Ser | 1 | D-stereoisomer |
Table 1: Non-proteinogenic Amino Acids in this compound and their Structural Features.
Biosynthesis of Non-proteinogenic Amino Acids in this compound
The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid machinery, encoded by the pcm gene cluster.[1][2] The formation of the unusual amino acids involves a series of tailoring enzymes that modify standard amino acid precursors.
Biosynthetic Pathway of N-Me-2-Cl-4-O-Me-L-DOPA
The biosynthesis of the most complex non-proteinogenic residue, N-Me-2-Cl-4-O-Me-L-DOPA, has been a subject of significant research. It is proposed to originate from L-tyrosine and involves the following key enzymatic steps:
-
Hydroxylation: A biopterin-dependent hydroxylase, Pep10, is believed to catalyze the hydroxylation of L-tyrosine to form L-DOPA (3,4-dihydroxy-L-phenylalanine).
-
O-methylation: A catechol O-methyltransferase, Pep9, then methylates the 4-hydroxy group of L-DOPA.[1]
-
Chlorination: A flavin-dependent halogenase, Pep1, is responsible for the chlorination of the aromatic ring at the 2-position.
-
N-methylation: An N-methyltransferase incorporates the methyl group onto the amino group of the modified phenylalanine precursor.
Figure 1: Proposed Biosynthetic Pathway of Non-proteinogenic Amino Acids in this compound.
Experimental Protocols for Characterization
The structural elucidation of this compound and its unique amino acid constituents relies on a combination of sophisticated analytical techniques. While specific, detailed protocols for this compound are often found within the supplementary materials of primary research articles and may not be fully publicly accessible, the following represents a generalized, robust methodology for the analysis of such non-ribosomal peptides.
Isolation and Purification of this compound
A generalized workflow for the isolation and purification of this compound from a producing bacterial strain, such as Actinobacteria bacterium OK006, is as follows:
Figure 2: General Workflow for the Purification of this compound.
Protocol Details:
-
Fermentation and Extraction: The producing microorganism is cultured in a suitable medium to promote the production of this compound. The culture broth is then harvested, and the supernatant is extracted with an organic solvent like ethyl acetate to partition the desired compound.
-
Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography. Initial separation is typically performed using silica gel column chromatography with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase preparative HPLC to yield the pure compound.
Structure Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of complex molecules like this compound.
Protocol Details:
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present in the molecule and their chemical environments.
-
2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships between atoms. This includes:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
-
Data Analysis: The collected NMR data is processed and analyzed to piece together the complete structure of this compound, including the stereochemistry of the chiral centers.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides precise information about the molecular weight of this compound and can be used to deduce its amino acid sequence through fragmentation analysis.
Protocol Details:
-
Sample Introduction: A solution of purified this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecule is determined using a high-resolution mass analyzer (e.g., Orbitrap or TOF). This allows for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion of this compound is selected and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed. By examining the mass differences between the fragment ions, the sequence of amino acids in the peptide can be determined.
Conclusion
The non-proteinogenic amino acids within this compound are a testament to the remarkable biosynthetic capabilities of microorganisms. Their unique structures, arising from a complex interplay of specialized enzymes, are fundamental to the compound's potent biological activity. A thorough understanding of these unusual building blocks, from their biosynthesis to their detailed structural characterization, is paramount for the future development of this compound and its analogs as next-generation therapeutics. The methodologies outlined in this guide provide a framework for the continued exploration of this and other complex natural products.
References
- 1. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pepticinnamins, new farnesyl-protein transferase inhibitors produced by an actinomycete. II. Structural elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of the Cinnamoyl Moiety in the Bioactivity of Pepticinnamin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pepticinnamin E, a natural product isolated from Actinomycetes, has garnered significant interest as a potent inhibitor of protein farnesyltransferase (FTase), an enzyme implicated in the proliferation of various cancer cell lines. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, with a specific focus on the critical contribution of its unique N-terminal cinnamoyl moiety to its inhibitory activity. Through a comprehensive review of the available literature, this document summarizes quantitative inhibitory data, details the experimental protocols for the synthesis of this compound analogues and the subsequent biological assays, and visualizes key pathways and workflows to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a complex non-ribosomal peptide-polyketide hybrid natural product.[1] Its structure is characterized by three key features: a rare N-terminal cinnamoyl group, a highly modified central tripeptide core, and a C-terminal diketopiperazine moiety.[2] The primary biological activity of this compound is the potent inhibition of farnesyltransferase (FTase).[3]
FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.[4] Farnesylation, the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX box" motif, is essential for the membrane localization and subsequent signaling function of Ras proteins.[4] Constitutive activation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[5]
This compound functions as a bisubstrate inhibitor, meaning it mimics both the protein substrate (the CAAX-containing peptide) and the farnesyl pyrophosphate, occupying both binding sites of the enzyme.[3][5] This dual-pronged inhibitory mechanism contributes to its high potency.
The Farnesyltransferase Signaling Pathway
The farnesylation of Ras proteins is a critical step in the Ras-MAPK signaling cascade, which regulates cell proliferation, differentiation, and survival. The pathway, and the inhibitory action of this compound, can be visualized as follows:
The Role of the Cinnamoyl Moiety: A Structure-Activity Relationship (SAR) Analysis
Systematic studies on a library of 51 synthetic analogues of this compound have provided significant insights into the SAR of this natural product.[3] These studies involved modifications at eight distinct positions of the molecule, including the N-terminal acyl group, the three amino acid residues of the core, and the diketopiperazine tail. The data strongly indicate that the cinnamoyl moiety is a key determinant of the inhibitory potency.
Quantitative Analysis of Cinnamoyl Moiety Analogues
The following table summarizes the inhibitory activities (IC50 values) of key this compound analogues with modifications in the N-terminal acyl group, as reported in the literature.[5] These analogues were synthesized via solid-phase peptide synthesis and evaluated for their ability to inhibit farnesyltransferase.[1][5]
| Compound ID | N-Acyl Moiety | R1 | R2 | R3 | R4 | IC50 (µM) |
| This compound | Cinnamoyl | H | Cl | CH3 | CH3 | ~1-5 |
| Analogue 1 | Phenylacetyl | H | Cl | CH3 | CH3 | > 100 |
| Analogue 2 | Hydrocinnamoyl | H | Cl | CH3 | CH3 | 25 |
| Analogue 3 | Benzoyl | H | Cl | CH3 | CH3 | > 100 |
| Analogue 4 | Acetyl | H | Cl | CH3 | CH3 | > 100 |
| Analogue 5 | No Acyl Group | H | Cl | CH3 | CH3 | Inactive |
Note: The IC50 values are approximated from published data. The core amino acid residues are kept consistent with the natural product in this comparison.
Interpretation of SAR Data:
-
Requirement of an Acyl Group: The complete removal of the N-acyl group (Analogue 5) results in a loss of inhibitory activity, highlighting the necessity of this lipophilic moiety.
-
Importance of the Double Bond: Saturation of the cinnamoyl double bond to a hydrocinnamoyl group (Analogue 2) leads to a significant decrease in potency, suggesting that the rigidity and electronic properties of the α,β-unsaturated system are crucial for optimal binding to FTase.
-
Aromatic Ring and Linker Length: Replacement of the cinnamoyl group with a phenylacetyl group (Analogue 1) or a benzoyl group (Analogue 3) also dramatically reduces or abolishes activity. This indicates that the specific length and conformation provided by the cinnamoyl linker are critical for positioning the aromatic ring correctly within the enzyme's binding pocket.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound analogues, based on published procedures.[1][5]
Solid-Phase Synthesis of this compound Analogues
A key strategy for producing a library of this compound analogues is solid-phase peptide synthesis (SPPS). A generalized workflow is depicted below.
Detailed Methodology:
-
Resin Preparation: Wang resin is typically used as the solid support. The first amino acid, Fmoc-Gly-OH, is coupled to the resin using a suitable coupling agent like DIC/DMAP.
-
Peptide Elongation: The Fmoc protecting group is removed using a solution of piperidine in DMF. The subsequent amino acid, Fmoc-D-Ser(tBu)-OH, is then coupled using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA).
-
Coupling of the Tripeptide Core: The pre-synthesized and protected tripeptide core, including the variable N-acyl group (e.g., cinnamoyl), is esterified to the side chain hydroxyl group of the serine residue on the solid support.
-
Cleavage from Resin: The fully assembled linear peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Cyclization: The cleaved linear peptide is dissolved in a suitable solvent (e.g., dichloromethane) at high dilution, and a base (e.g., DIPEA) is added to promote the intramolecular cyclization to form the diketopiperazine ring.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound analogue.
Farnesyltransferase (FTase) Inhibition Assay
The inhibitory activity of this compound analogues against FTase is commonly determined using a Scintillation Proximity Assay (SPA).[5][6] This high-throughput assay measures the incorporation of a radiolabeled farnesyl group from [3H]-FPP into a biotinylated peptide substrate.
References
- 1. Solid-phase synthesis of a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Identification of mono- and bisubstrate inhibitors of protein farnesyltransferase and inducers of apoptosis from a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Natural Variants and Analogues of Pepticinnamin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pepticinnamin E is a naturally occurring cyclic peptide that has garnered significant interest as a potent inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the natural variants of this compound, the synthetic efforts to generate novel analogues, and the methodologies employed to evaluate their biological activity. We will delve into the structural diversity of these compounds, present available quantitative bioactivity data, and outline the experimental protocols for their synthesis and characterization. Furthermore, we will visualize the underlying mechanism of action through a detailed representation of the Ras signaling pathway.
Natural Variants of this compound
The pepticinnamin family of natural products, isolated from various actinomycete species, exhibits a range of structural diversity. These variants primarily differ in the amino acid composition of their peptide core and modifications to the cinnamoyl side chain.
Pepticinnamins A-F
The initial discovery of pepticinnamins from Streptomyces sp. yielded a series of six related compounds, designated Pepticinnamins A through F. Among these, this compound is the most extensively studied. While structural information for all variants has been elucidated, quantitative data on their farnesyltransferase inhibitory activity is limited in publicly available literature. Pepticinnamin C has been reported to be the most potent of this initial series.[1]
Pepticinnamins G-M
More recently, a new series of pepticinnamins, G through M, were discovered from a marine-derived Streptomyces species. These compounds feature variations in the N-methyl-L-alanine and L-tyrosine residues when compared to this compound, further expanding the known chemical space of this natural product family.
Synthetic Analogues of this compound
The promising biological activity of this compound has spurred efforts to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. A significant contribution in this area is the solid-phase synthesis of a 51-member library of this compound analogues. This library was designed to probe the structure-activity relationships (SAR) by systematically modifying key structural features of the parent molecule.[2]
Quantitative Bioactivity Data
The inhibitory activity of this compound and its congeners is typically assessed through in vitro farnesyltransferase inhibition assays. The available quantitative data for selected natural variants is summarized in the table below.
| Compound | Target | Assay | Activity | Reference |
| Pepticinnamin C | Farnesyltransferase | in vitro inhibition | IC50 = 100 nM | [1] |
| This compound | Farnesyltransferase | in vitro inhibition (vs. peptide substrate) | Ki = 30 µM | [3] |
| This compound | Farnesyltransferase | in vitro inhibition (vs. farnesyl pyrophosphate) | Ki = 8 µM | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. The bioactivity data for the 51 synthetic analogues is not fully available in the public domain and would require access to the full publication: Thutewohl, M., & Waldmann, H. (2003). Solid-phase synthesis of a this compound library. Bioorganic & Medicinal Chemistry, 11(12), 2591-2615.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues
The synthesis of this compound analogues is often achieved using Fmoc-based solid-phase peptide synthesis. A general workflow for this process is outlined below.
A representative protocol for Fmoc-based SPPS:
-
Resin Swelling: The solid support resin (e.g., 2-chlorotrityl chloride resin) is swollen in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Loading: The C-terminal Fmoc-protected amino acid is attached to the swollen resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the loaded amino acid is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HOBt) and added to the resin to form a peptide bond.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Steps 3-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Farnesyltransferase Inhibition Assay
The biological activity of this compound and its analogues is determined by their ability to inhibit the farnesyltransferase enzyme. A common method is a fluorescence-based assay.
A generalized protocol for a farnesyltransferase inhibition assay:
-
Reagent Preparation: Prepare solutions of farnesyltransferase, farnesyl pyrophosphate (FPP), a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS), and the test compound (potential inhibitor) in an appropriate assay buffer.
-
Reaction Mixture: In a microplate well, combine the assay buffer, farnesyltransferase, the fluorescent peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding FPP to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The farnesylation of the peptide substrate leads to a change in its fluorescent properties.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound exerts its biological effect by inhibiting farnesyltransferase, a crucial enzyme in the Ras signaling cascade. Ras proteins are small GTPases that act as molecular switches in signal transduction pathways that control cell growth, differentiation, and survival. For Ras to become active and localize to the cell membrane, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation.
By inhibiting farnesyltransferase, this compound prevents the attachment of a farnesyl group to the C-terminal CAAX box of Ras. This blockage prevents the subsequent processing and membrane localization of Ras, thereby rendering it inactive and unable to propagate downstream signals.
Conclusion and Future Directions
This compound and its analogues represent a promising class of farnesyltransferase inhibitors with potential applications in cancer therapy. The existing body of research highlights the importance of the core peptide structure and the cinnamoyl moiety for biological activity. The development of synthetic libraries has provided valuable insights into the structure-activity relationships, paving the way for the rational design of more potent and selective inhibitors.
Future research in this area should focus on:
-
Comprehensive Bioactivity Profiling: A complete dataset of the inhibitory activities of all known natural variants and a wider range of synthetic analogues is needed for a more thorough SAR analysis.
-
In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screens should be advanced to preclinical in vivo models to assess their therapeutic potential.
-
Exploration of Novel Analogues: Continued synthetic efforts to explore novel chemical space around the this compound scaffold could lead to the discovery of compounds with improved pharmacological profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound analogues with other anticancer agents could provide new therapeutic strategies.
By continuing to explore the chemistry and biology of this fascinating class of natural products, the scientific community can move closer to harnessing their therapeutic potential for the benefit of patients.
References
- 1. Pepticinnamins, new farnesyl-protein transferase inhibitors produced by an actinomycete. I. Producing strain, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Pepticinnamin E: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of Pepticinnamin E, a potent inhibitor of farnesyltransferase with potential applications in oncology and anti-parasitic therapies. The synthesis is based on a solid-phase peptide synthesis (SPPS) strategy, allowing for the efficient construction of the complex peptidic macrocycle.
Introduction
This compound is a natural product comprised of a cinnamoyl moiety, a tripeptide core containing non-proteinogenic amino acids, and an ester-linked diketopiperazine.[1] Its unique structure and biological activity have made it a target of interest for synthetic chemists. The total synthesis of this compound and its analogues has been accomplished, confirming the stereochemistry of its unusual amino acid constituents and enabling the exploration of its structure-activity relationship.[1][2] This protocol outlines a solid-phase approach to the synthesis of the this compound core structure.
Synthetic Strategy Overview
The total synthesis of this compound can be achieved through a multi-step solid-phase synthesis. The general workflow involves the sequential coupling of the constituent amino acids to a solid support, followed by N-terminal modification with a cinnamoyl group, and subsequent cleavage from the resin with concomitant cyclization to yield the final product.
References
Solid-Phase Synthesis of Pepticinnamin E Analogues: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of Pepticinnamin E analogues, potent inhibitors of farnesyltransferase, a key enzyme in the Ras signaling pathway. These compounds represent a promising class of molecules for the development of anticancer therapeutics.
Introduction
This compound is a natural product that has been identified as a bisubstrate inhibitor of farnesyltransferase (FTase).[1] FTase is responsible for the post-translational modification of Ras proteins, a family of small GTPases that play a central role in cell proliferation, differentiation, and survival.[2] The farnesylation of Ras is essential for its localization to the plasma membrane and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK pathway.[3] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development.[2][3]
The solid-phase synthesis of a library of this compound analogues allows for the systematic exploration of the structure-activity relationship (SAR) and the identification of compounds with improved potency and pharmacological properties. A notable study by Thutewohl et al. described the synthesis of a 51-member library of this compound analogues, leading to the discovery of several potent inhibitors.[1][4]
Signaling Pathway
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cellular responses. Farnesyltransferase inhibitors, such as this compound and its analogues, block the farnesylation of Ras proteins, thereby preventing their activation and inhibiting downstream signaling.
Caption: Ras-Raf-MEK-ERK Signaling Pathway and Inhibition by this compound Analogues.
Experimental Workflow
The solid-phase synthesis of this compound analogues followed by their biological evaluation is a multi-step process. The general workflow involves the assembly of the peptide backbone on a solid support, followed by purification and characterization, and finally, biological activity screening.
Caption: General Experimental Workflow for Solid-Phase Synthesis and Evaluation.
Data Presentation
The inhibitory activity of this compound analogues against farnesyltransferase is typically determined by measuring the 50% inhibitory concentration (IC50). The following table summarizes the reported IC50 values for a selection of this compound analogues from the library synthesized by Thutewohl et al.[4]
| Compound | R1 | R2 | R3 | R4 | R5 | R6 | R7 | R8 | IC50 (µM)[4] |
| 1 | H | H | H | H | H | H | H | H | >100 |
| 2 | Me | H | H | H | H | H | H | H | 67 |
| 3 | H | Me | H | H | H | H | H | H | >100 |
| 4 | H | H | Me | H | H | H | H | H | >100 |
| 5 | H | H | H | Me | H | H | H | H | >100 |
| 6 | H | H | H | H | Me | H | H | H | 33 |
| 7 | H | H | H | H | H | Me | H | H | 1 |
| 8 | H | H | H | H | H | H | Me | H | 10 |
| 9 | H | H | H | H | H | H | H | Me | 3 |
| 10 | Me | Me | H | H | H | H | H | H | >100 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Note: This table is a partial representation. The full library consists of 51 analogues with variations at eight structural parameters (R1-R8).
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis of this compound Analogues
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) procedures.[3][5][6]
Materials:
-
Rink Amide MBHA resin or similar
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade acetonitrile and water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents), HOBt (or Oxyma) (3-5 equivalents), and DIC (3-5 equivalents) in DMF. Add the solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized analogue by LC-MS and NMR spectroscopy.
Farnesyltransferase Inhibition Assay
The inhibitory activity of the synthesized this compound analogues can be determined using a farnesyltransferase activity assay. A common method is a fluorescence-based assay.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Synthesized this compound analogues
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the this compound analogues in the assay buffer.
-
Assay Reaction: In each well of the microplate, add the assay buffer, the farnesyltransferase enzyme, and the peptide substrate.
-
Initiate Reaction: Add FPP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm. The increase in fluorescence corresponds to the farnesylation of the dansylated peptide.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the farnesyltransferase activity, by fitting the data to a dose-response curve.
Conclusion
The solid-phase synthesis of this compound analogues provides a powerful platform for the discovery of novel farnesyltransferase inhibitors. The detailed protocols and workflows presented in these application notes are intended to guide researchers in the synthesis, purification, characterization, and biological evaluation of these promising compounds for cancer drug discovery. The systematic variation of the this compound scaffold can lead to the identification of analogues with enhanced potency, selectivity, and drug-like properties.
References
- 1. Solid-phase synthesis of a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of mono- and bisubstrate inhibitors of protein farnesyltransferase and inducers of apoptosis from a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pepticinnamin E Production from Actinobacteria bacterium OK006
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cultivation of Actinobacteria bacterium OK006 and the subsequent isolation and purification of the bioactive secondary metabolite, Pepticinnamin E. This document is intended to guide researchers in the successful production and recovery of this potent farnesyltransferase inhibitor, which has shown potential in anticancer and antimalarial applications.
Introduction
This compound is a nonribosomal peptide-polyketide hybrid natural product with significant biological activity.[1] The producing organism, Actinobacteria bacterium OK006, represents a valuable source for this compound.[1] The protocols outlined below are based on established methodologies for the cultivation of Actinobacteria and the extraction of secondary metabolites, with specific details tailored for the production of this compound.
Data Presentation
Table 1: Culture Medium Composition for Actinobacteria bacterium OK006
| Component | Concentration (g/L) | Role |
| Yeast Extract | 4.0 | Source of nitrogen, vitamins, and growth factors |
| Malt Extract | 10.0 | Primary carbon source |
| Dextrose | 4.0 | Readily available carbon source |
| Agar (for solid medium) | 20.0 | Solidifying agent |
| Deionized Water | 1000 mL | Solvent |
Table 2: Cultivation and Production Parameters
| Parameter | Value |
| Culture Medium | ISP Medium 2 |
| Incubation Temperature | 28 °C |
| Incubation Time | 7 days |
| Culture Type | Liquid (for production) |
| Agitation | 200 rpm |
Note: Quantitative yield of this compound from Actinobacteria bacterium OK006 is not publicly available in the reviewed literature.
Experimental Protocols
Protocol 1: Cultivation of Actinobacteria bacterium OK006
This protocol describes the steps for the cultivation of Actinobacteria bacterium OK006 in ISP Medium 2 to promote the production of this compound.
Materials:
-
Actinobacteria bacterium OK006 culture
-
Yeast Extract
-
Malt Extract
-
Dextrose
-
Agar (for slants and plates)
-
Deionized Water
-
Erlenmeyer flasks
-
Petri dishes
-
Incubator shaker
Procedure:
-
Media Preparation: Prepare ISP Medium 2 according to the concentrations listed in Table 1. For solid medium, include agar. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation:
-
For liquid culture, inoculate 100 mL of sterile ISP Medium 2 broth in a 250 mL Erlenmeyer flask with a loopful of Actinobacteria bacterium OK006 from a fresh agar slant.
-
For solid culture, streak the bacterium onto an ISP Medium 2 agar plate.
-
-
Incubation: Incubate the liquid culture at 28°C with agitation at 200 rpm for 7 days. Incubate solid cultures at 28°C until sufficient growth is observed.
-
Monitoring: Monitor the culture for growth and signs of secondary metabolite production (e.g., changes in culture broth color).
Protocol 2: Extraction and Purification of this compound
This protocol details the extraction of this compound from the culture broth of Actinobacteria bacterium OK006 followed by purification.
Materials:
-
7-day old culture broth of Actinobacteria bacterium OK006
-
Amberlite XAD-16 resin
-
Methanol
-
Ethyl acetate
-
Acetone
-
Glass column for chromatography
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Adsorption to Resin: Add Amberlite XAD-16 resin to the culture broth and stir for 4 hours to allow for the adsorption of this compound.
-
Resin Collection and Washing: Filter the mixture to collect the resin. Wash the resin with deionized water to remove polar impurities.
-
Elution: Pack the washed resin into a glass column. Elute the adsorbed compounds with a stepwise gradient of methanol in water, followed by acetone.
-
Wash the column with 100% water.
-
Elute with 50% methanol in water.
-
Elute with 100% methanol.
-
Elute with 100% acetone.
-
-
Solvent Evaporation: Collect the fractions and evaporate the solvent from the active fractions (typically the methanol and acetone fractions) using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the dried extract in a suitable solvent and perform liquid-liquid extraction with ethyl acetate to further partition the compounds.
-
Purification by HPLC: Subject the crude extract to further purification using reverse-phase HPLC to isolate pure this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described in these application notes.
References
Application Notes and Protocols for LC-HRMS Analysis of Pepticinnamin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepticinnamin E is a naturally occurring cyclic peptide that has garnered significant interest in the scientific community for its potent inhibitory activity against farnesyltransferase.[1] This enzyme is a key component in the post-translational modification of Ras proteins, which are frequently mutated in various forms of cancer. By inhibiting farnesyltransferase, this compound disrupts the localization of Ras proteins to the cell membrane, thereby interfering with downstream signaling pathways crucial for cell proliferation and survival.[2] This application note provides a detailed protocol for the detection and analysis of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), a powerful analytical technique for the sensitive and specific quantification of molecules in complex matrices.
Data Presentation
The following table summarizes the key quantitative data for the LC-HRMS analysis of this compound.
| Analyte | Adduct/Fragment | Observed m/z | Reference |
| This compound | [M+H]⁺ | 908.356 | [3] |
| This compound | [M+Na]⁺ | 930.345 | [3] |
| In-source Fragment 1 | b ion | 603.223 | [3] |
| In-source Fragment 2 | y ion | 547.191 | [3] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Culture
This protocol is adapted from the method described by Santa Maria et al. (2019).
Materials:
-
Bacterial culture producing this compound
-
Methanol (LC-MS grade)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Syringe filters (0.2 µm)
-
Vials for sample storage
Procedure:
-
Harvest the bacterial cells from the culture broth by centrifugation at 4,000 x g for 1 hour.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of methanol.
-
Gently agitate the suspension for 2 hours to facilitate the extraction of this compound.
-
Separate the cell debris from the methanol extract by centrifugation at 4,500 x g for 30 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.
-
Evaporate the methanol extract to dryness under reduced pressure using a rotary evaporator or vacuum concentrator.
-
Reconstitute the dried extract in a known volume of methanol for LC-HRMS analysis.
LC-HRMS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time, followed by a re-equilibration step. The exact gradient profile should be optimized based on the specific column and system.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: Scan a range appropriate to detect the precursor and expected fragment ions of this compound (e.g., m/z 100-1200).
-
Data Acquisition: Full scan mode to detect all ions, and targeted MS/MS (or data-dependent acquisition) to obtain fragmentation data for the ions of interest.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimize for efficient desolvation (e.g., 120-150 °C).
-
Desolvation Gas Flow and Temperature: Adjust to achieve optimal signal intensity and stability.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Farnesyltransferase signaling pathway and its inhibition.
References
Application Notes and Protocols: In Vitro Farnesyltransferase Inhibition Assay Using Pepticinnamin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesylation is a critical post-translational modification catalyzed by the enzyme farnesyltransferase (FTase). This process involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid to a cysteine residue within a C-terminal "CaaX box" motif of target proteins. Farnesylation is essential for the proper subcellular localization and function of numerous proteins involved in cellular signaling, including members of the Ras superfamily of small GTPases.[1][2][3] Dysregulation of farnesylation, particularly of Ras proteins, is implicated in various cancers, making FTase a compelling target for anticancer drug development.[4][5]
Pepticinnamin E is a naturally occurring pentapeptide that has been identified as a potent inhibitor of farnesyltransferase.[6][7][8] It acts as a bisubstrate inhibitor, competing with both the protein/peptide substrate and farnesyl pyrophosphate.[9][10] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and its analogs against farnesyltransferase. The described method is based on a non-radioactive, fluorescence-based assay that offers high-throughput screening capabilities.
Farnesyltransferase Signaling Pathway
The farnesyltransferase signaling pathway is a crucial component of cellular regulation. FTase catalyzes the farnesylation of key signaling proteins, such as Ras. Once farnesylated, Ras localizes to the plasma membrane, where it can be activated and initiate downstream signaling cascades, including the Raf-MEK-ERK pathway, which is pivotal in regulating cell proliferation, differentiation, and survival. Inhibition of FTase by compounds like this compound disrupts this localization and subsequent signaling, providing a mechanism for therapeutic intervention.
Caption: Farnesyltransferase signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs against farnesyltransferase is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). The following tables summarize representative data from published studies.
Table 1: IC50 Values of this compound and Analogs
| Compound | Target Enzyme | Assay Method | IC50 (µM) | Reference |
| This compound | Farnesyltransferase | Not Specified | 0.1 | [4] |
| Pepticinnamin C | Farnesyl-protein transferase | Not Specified | 0.1 | |
| Analog 1 | Farnesyltransferase | Not Specified | 1 | [9] |
| Analog 2 | Farnesyltransferase | Not Specified | >10 | [9] |
Table 2: Kinetic Parameters of this compound
| Parameter | Substrate Competed With | Value (µM) | Reference |
| Ki | Peptide Substrate | 30 | [10] |
| Ki | Farnesyl Pyrophosphate | 8 | [10] |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This protocol describes a non-radioactive, fluorescence-based assay to determine the inhibitory activity of this compound on farnesyltransferase. The assay measures the change in fluorescence of a dansylated peptide substrate upon farnesylation.
Materials and Reagents:
-
Recombinant Human Farnesyltransferase (FTase)
-
This compound
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-GCVLS (or other suitable dansylated peptide substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
-
DMSO (for dissolving this compound)
Experimental Workflow:
Caption: Experimental workflow for the in vitro farnesyltransferase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant FTase in assay buffer to the desired working concentration (e.g., 20-50 nM).
-
Prepare a substrate mix containing FPP and Dansyl-GCVLS in assay buffer. The final concentrations in the assay should be at or near the Km values for optimal sensitivity (e.g., 0.5 µM FPP and 1 µM Dansyl-GCVLS).
-
-
Assay Plate Setup:
-
Add 10 µL of diluted FTase to each well of the microplate.
-
For inhibitor wells, add 5 µL of the this compound serial dilutions.
-
For the positive control (no inhibition), add 5 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.
-
For the negative control (no enzyme), add 10 µL of assay buffer instead of the FTase solution, and 5 µL of the DMSO-containing assay buffer.
-
Gently tap the plate to mix and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the substrate mix to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at approximately 340 nm and emission at approximately 550 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Kinetic Parameters (Ki)
To determine the inhibition constant (Ki) and the mode of inhibition of this compound, kinetic studies are performed by varying the concentration of one substrate while keeping the other constant, at different fixed concentrations of the inhibitor.
Procedure:
-
Competition with Peptide Substrate:
-
Set up a series of assays as described in Protocol 1.
-
Use a fixed, saturating concentration of FPP.
-
Vary the concentration of the Dansyl-GCVLS substrate across a range (e.g., 0.1x Km to 10x Km).
-
Perform these measurements at several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure the initial reaction rates (e.g., by taking kinetic readings over time).
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Vmax and Km.
-
-
Competition with Farnesyl Pyrophosphate:
-
Set up a similar series of assays.
-
Use a fixed, saturating concentration of the Dansyl-GCVLS substrate.
-
Vary the concentration of FPP across a range.
-
Perform these measurements at the same fixed concentrations of this compound.
-
Measure the initial reaction rates.
-
Analyze the data as described above.
-
Data Interpretation:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
The Ki value can be calculated from the replots of the slopes or y-intercepts of the primary Lineweaver-Burk plots versus the inhibitor concentration.
Conclusion
The provided protocols offer a robust framework for evaluating the inhibitory properties of this compound against farnesyltransferase. These assays are essential tools for researchers in the field of cancer biology and drug discovery, enabling the characterization of new FTase inhibitors and the elucidation of their mechanisms of action. The fluorescence-based assay, in particular, is well-suited for high-throughput screening campaigns to identify novel and potent farnesyltransferase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pepticinnamins, new farnesyl-protein transferase inhibitors produced by an actinomycete. I. Producing strain, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of mono- and bisubstrate inhibitors of protein farnesyltransferase and inducers of apoptosis from a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
Application Notes and Protocols for Evaluating Pepticinnamin E Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepticinnamin E is a natural product that has been identified as a potent inhibitor of farnesyl-protein transferase (FPT).[1][2][3] This enzyme plays a critical role in the post-translational modification of various proteins, including the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making FPT an attractive target for anticancer drug development. This compound, as a bisubstrate inhibitor of FPTase, shows promise as a potential therapeutic agent.[4] Analogs of this compound have been shown to induce apoptosis in tumor cells, suggesting a cytotoxic mechanism of action.[5]
These application notes provide a detailed overview and experimental protocols for evaluating the cytotoxicity of this compound using common cell-based assays. The described methods will enable researchers to assess its potency, determine its mechanism of cell death, and investigate its impact on relevant signaling pathways.
Data Presentation: Summary of this compound Activity
| Target Enzyme | Substrate | Inhibition Constant (Kᵢ) |
| Farnesyl-protein Transferase | Peptide Substrate | 30 µM |
| Farnesyl-protein Transferase | Farnesylpyrophosphate | 8 µM |
Table 1: In vitro inhibitory activity of this compound against farnesyl-protein transferase.[4]
Experimental Protocols
Here, we provide detailed protocols for three key cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Caspase-3/7 assay for apoptosis. Additionally, a protocol for an in vitro Farnesyltransferase Inhibition Assay is included to confirm the direct inhibitory effect of this compound on its target.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.[8]
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9]
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
Protocol 4: In Vitro Farnesyltransferase (FPTase) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of FPTase.[6][10][11]
Materials:
-
Recombinant human FPTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound and serial dilutions in the assay buffer.
-
Reaction Mixture: In each well, prepare a reaction mixture containing the assay buffer, FPTase, and the dansylated peptide substrate.
-
Inhibitor Addition: Add the diluted this compound solutions to the respective wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the enzymatic reaction by adding FPP to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the increase in fluorescence intensity (excitation ~340 nm, emission ~550 nm) over time.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value for FPTase inhibition.
Mandatory Visualizations
References
- 1. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Peptidomimetic inhibitors of Ras farnesylation and function in whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cell lines ic50: Topics by Science.gov [science.gov]
- 8. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of RAS-targeted prenylation: protein farnesyl transferase inhibitors revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying the Biosynthesis of Pepticinnamin E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepticinnamin E is a potent inhibitor of protein farnesyltransferases with potential applications in oncology and anti-malarial therapies.[1][2][3][4][5] This complex natural product is a non-ribosomal peptide/polyketide hybrid containing several unique structural motifs, including a rare N-terminal cinnamoyl moiety and the nonproteinogenic amino acid 2-chloro-3-hydroxy-4-methoxy-N-methyl-L-phenylalanine.[1][3][4] Elucidating the biosynthetic pathway of this compound is crucial for understanding the formation of these unusual moieties and for enabling synthetic biology approaches to generate novel analogs with improved therapeutic properties.
This document provides detailed application notes and experimental protocols for the key techniques used to investigate the biosynthesis of this compound. These methodologies are based on the approaches used to identify and characterize the pepticinnamin (pcm) biosynthetic gene cluster in Actinobacteria bacterium OK006 and the pep gene cluster in a marine Streptomyces sp. PKU-MA01144.[6]
Identification of the this compound Biosynthetic Gene Cluster
The initial step in studying the biosynthesis of a natural product is the identification of the corresponding gene cluster. For this compound, a genome mining approach has proven successful.
Bioinformatic Analysis
A targeted genome mining strategy can be employed by searching bacterial genome databases for homologs of enzymes known to be involved in the biosynthesis of unique structural features of this compound, such as the N-terminal cinnamoyl group.
Protocol 1: Bioinformatic Identification of the pcm Gene Cluster
-
Identify Signature Genes: Select genes responsible for the formation of the cinnamoyl moiety in other known natural products, such as sky28 from the skyllamycin biosynthetic gene cluster.
-
Homology Search: Use the protein sequence of the signature gene (e.g., Sky28) as a query for a BLASTp search against sequenced bacterial genomes.
-
Analyze Genomic Neighborhood: Scrutinize the genomic region surrounding the identified homologs for the presence of genes encoding non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and tailoring enzymes (e.g., methyltransferases, hydroxylases, halogenases) consistent with the structure of this compound.
-
Utilize antiSMASH: Submit the genomic region of interest to the 'antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) web server for detailed annotation and prediction of the biosynthetic gene cluster and its product.
Logical Workflow for Gene Cluster Identification
References
- 1. 3rd International Conference on Natural Products Discovery and Development in the Genomic Era [sim.confex.com]
- 2. Rediscovery and Biosynthesis of this compound - ChemistryViews [chemistryviews.org]
- 3. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Pepticinnamin E
Welcome to the technical support center for the solid-phase synthesis of Pepticinnamin E and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the solid-phase synthesis of this compound analogues?
A1: The overall yields for the solid-phase synthesis of a library of 51 this compound analogues have been reported to range from 3% to 63%.[1] This wide range highlights the sensitivity of the synthesis to the specific sequence and reaction conditions.
Q2: What are the main challenges in the solid-phase synthesis of this compound?
A2: The primary challenges arise from the unique structural features of this compound, specifically the presence of sterically hindered and non-proteinogenic amino acids such as N-methyl-2-chloro-4-O-methyl-3,4-dihydroxy-l-phenylalanine (N-Me-2-Cl-4-O-Me-l-DOPA) and other N-methylated residues. These residues can lead to:
-
Low coupling efficiencies: Steric hindrance makes it difficult to form peptide bonds, requiring optimized coupling reagents and conditions.
-
Side reactions: The presence of reactive functional groups and the forcing conditions required for coupling can lead to a variety of unwanted side products.
-
Aggregation: The peptide chain can aggregate on the solid support, hindering reagent access and lowering yield.
Q3: Which coupling reagents are recommended for the difficult couplings in this compound synthesis?
A3: For sterically hindered and N-methylated amino acids, standard coupling reagents may be inefficient. The literature suggests using more potent activating reagents. The most promising coupling reagents for these challenging steps include:
-
PyAOP ((7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)
-
PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / 1-hydroxy-7-azabenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | Incomplete coupling at one or more steps, especially at sterically hindered or N-methylated residues. | - Use a more powerful coupling reagent such as PyAOP, PyBOP/HOAt, or HATU. - Increase the coupling reaction time and/or temperature. - Perform a double coupling for the difficult residues. - Monitor coupling completion with a qualitative test like the Kaiser test (for primary amines) or a chloranil test (for secondary amines). |
| Aggregation of the growing peptide chain on the resin. | - Use a resin with a lower loading capacity. - Incorporate a pseudo-proline dipeptide to disrupt secondary structure formation. - Use a solvent system known to reduce aggregation, such as a mixture of DMF and DMSO. | |
| Premature cleavage of the peptide from the resin. | - Ensure the appropriate linker and protecting group strategy is used for the desired C-terminal functionality. - Avoid excessively acidic or basic conditions during deprotection steps that could cleave the linker. | |
| Presence of deletion sequences in the final product | Incomplete coupling of an amino acid. | - Optimize coupling conditions as described above (stronger coupling reagent, longer reaction time, double coupling). - Ensure the amino acid derivative is of high purity and fully dissolved before addition to the resin. |
| Side reactions leading to impurities | Racemization at the activated amino acid. | - Use an appropriate base, such as diisopropylethylamine (DIEA) or 2,4,6-collidine, in stoichiometric amounts. - Keep activation times to a minimum. |
| Formation of diketopiperazine at the N-terminal dipeptide. | - Use a dipeptide building block for the first two amino acids. - Employ a resin and linker combination that is less prone to this side reaction, such as a 2-chlorotrityl chloride resin. | |
| Oxidation of sensitive residues (e.g., Met, Cys). | - Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). - Add a scavenger, such as dithiothreitol (DTT), during cleavage if sensitive residues are present. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a this compound Analogue
This protocol is a generalized procedure based on the solid-phase synthesis of a this compound library.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
3. Amino Acid Coupling:
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings (e.g., N-methylated amino acids), the reaction time may be extended to 12 hours, or a double coupling may be performed.
-
Washing: Wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).
4. Capping of N-terminal Cinnamoyl Group:
-
After the final amino acid has been coupled and deprotected, couple cinnamic acid using the same activation and coupling procedure as for the amino acids.
5. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and wash it with TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids (Illustrative)
| Coupling Reagent | Reaction Time (h) | Reported Yield (%) | Reference |
| HBTU | 4 | ~50-70 | General SPPS Literature |
| HATU | 2 | >90 | [2] |
| PyAOP | 2 | >95 | [3] |
| PyBOP/HOAt | 2 | >95 | [3] |
Note: Yields are for a single coupling step and can vary significantly based on the specific amino acid sequence and reaction conditions.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound analogues.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Troubleshooting low bioactivity in Pepticinnamin E batches
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pepticinnamin E.
Troubleshooting Guide: Low Bioactivity in this compound Batches
Low bioactivity of this compound can arise from various factors, from synthesis and storage to the experimental setup. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose the root cause of low bioactivity.
Optimizing culture conditions for enhanced Pepticinnamin E production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Pepticinnamin E from Actinobacteria bacterium OK006. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended basal medium for this compound production?
A1: The established production medium for Actinobacteria bacterium OK006 to produce this compound consists of the following components per liter of distilled water:
| Component | Concentration (g/L) |
| Dextrose | 20.0 |
| Asparagine | 10.0 |
| Magnesium Sulfate Heptahydrate | 0.2 |
| Potassium Phosphate Dibasic | 0.5 |
| Iron(II) Sulfate Heptahydrate | 0.02 |
| Sodium Chloride | 5.84 |
This formulation provides the essential carbon, nitrogen, and mineral sources for the biosynthesis of this compound.
Q2: What are the optimal physical parameters for this compound fermentation?
A2: While specific optimization data for this compound is limited, typical optimal ranges for secondary metabolite production in Actinobacteria can be used as a starting point for optimization.
| Parameter | Typical Optimal Range for Actinobacteria |
| pH | 6.0 - 8.0 |
| Temperature (°C) | 28 - 35 |
| Aeration (vvm) | 0.5 - 2.0 |
| Agitation (rpm) | 200 - 400 |
| Incubation Time | 6 - 10 days |
It is crucial to perform systematic optimization experiments to determine the precise optimal conditions for this compound production by Actinobacteria bacterium OK006.
Q3: Can precursor feeding enhance this compound yield?
A3: Yes, precursor feeding is a common strategy to enhance the production of secondary metabolites. This compound is a nonribosomal peptide-polyketide hybrid, and its biosynthesis involves specific amino acid precursors. Based on its structure, which includes a cinnamoyl moiety and several nonproteinogenic amino acids, feeding precursors such as L-phenylalanine, L-tyrosine, and L-DOPA could potentially increase the yield. The optimal concentration and feeding time should be determined experimentally.
Troubleshooting Guide
Problem 1: Low or no production of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Strain | Verify the identity and purity of your Actinobacteria bacterium OK006 culture. Genetic instability can lead to loss of productivity. |
| Suboptimal Medium Composition | Prepare the production medium precisely as per the recommended formulation. Ensure all components are of high quality and dissolved completely. |
| Inappropriate Physical Parameters | Calibrate and monitor pH, temperature, aeration, and agitation throughout the fermentation process. Perform optimization studies to find the ideal conditions for your specific fermenter setup. |
| Poor Inoculum Quality | Use a fresh and actively growing seed culture for inoculation. Optimize the age and size of the inoculum. |
| Contamination | Check for microbial contamination by microscopy and plating on different media. Contaminants can compete for nutrients and inhibit product formation. |
Problem 2: Inconsistent this compound yields between batches.
| Possible Cause | Troubleshooting Step |
| Variability in Raw Materials | Use raw materials from the same supplier and lot number to minimize variability. |
| Inconsistent Inoculum | Standardize your inoculum preparation procedure, including the age, cell density, and volume of the seed culture. |
| Fluctuations in Fermentation Parameters | Ensure tight control and monitoring of pH, temperature, dissolved oxygen, and agitation throughout the fermentation. Even small deviations can impact productivity. |
| Shear Stress | High agitation speeds can cause cell damage and reduce yield. Evaluate the effect of different agitation rates on cell viability and production. |
Experimental Protocols
Protocol 1: Optimization of pH for this compound Production
-
Prepare the this compound production medium.
-
Dispense the medium into several fermentation vessels (e.g., shake flasks or bioreactors).
-
Adjust the initial pH of each vessel to a different value within the range of 5.0 to 9.0 (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Inoculate each vessel with a standardized seed culture of Actinobacteria bacterium OK006.
-
Incubate the cultures under otherwise identical and optimal conditions (temperature, agitation, aeration).
-
Monitor and maintain the pH of each culture at its initial setpoint throughout the fermentation using automated controllers or manual addition of sterile acid/base.
-
Collect samples at regular intervals (e.g., every 24 hours) for 10 days.
-
Extract this compound from the biomass and quantify the yield using a suitable analytical method (e.g., HPLC).
-
Determine the optimal pH that results in the highest this compound production.
Protocol 2: Precursor Feeding Experiment
-
Prepare the this compound production medium and dispense it into fermentation vessels.
-
Inoculate all vessels with a standardized seed culture of Actinobacteria bacterium OK006 and incubate under optimal conditions.
-
Prepare sterile stock solutions of the precursor to be tested (e.g., L-phenylalanine).
-
Add different concentrations of the precursor to the fermentation vessels at a specific time point (e.g., after 48 hours of cultivation). Include a control with no precursor addition.
-
Continue the fermentation under optimal conditions.
-
Collect samples at regular intervals after precursor addition.
-
Extract and quantify the this compound yield.
-
Determine the optimal precursor concentration and feeding time for enhanced production.
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Generalized regulatory network for secondary metabolism in Actinobacteria.
Preventing degradation of Pepticinnamin E during extraction
Welcome to the technical support center for the extraction of Pepticinnamin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and maximizing the yield of this potent farnesyl-protein transferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is a non-ribosomal peptide/polyketide hybrid natural product with potential applications in cancer and malaria treatment.[1][2][3] Its complex structure, which includes an N-terminal cinnamoyl moiety, several nonproteinogenic amino acids (including a chlorinated and O-methylated L-DOPA derivative), N-methylated peptide bonds, and a C-terminal diketopiperazine ring, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction.[1][2] Key structural features that can influence its stability include the peptide backbone, which is prone to hydrolysis, and the diketopiperazine ring, which can also be susceptible to opening under certain pH conditions.
Q2: What are the primary factors that can lead to the degradation of this compound during extraction?
The primary factors that can cause degradation of this compound include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds.[4] The stability of the cinnamoyl moiety may also be pH-dependent.[5] For instance, aqueous solutions of similar compounds like Methyldopa are most stable in acidic to neutral pH (up to 6.2) and decompose more rapidly at a pH of 8.0.[6]
-
Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis and oxidation.[7][8][9] While higher temperatures can sometimes improve extraction efficiency, they can also lead to lower yields of heat-labile compounds.[10]
-
Light: The cinnamoyl group in this compound contains a conjugated double bond system, which may be sensitive to photodegradation upon exposure to light.[11][12]
-
Oxidation: The presence of oxygen and metal ions can promote the oxidation of certain amino acid residues, particularly the modified phenylalanine derivative.[13]
-
Enzymatic Activity: Residual active enzymes from the bacterial cells could potentially degrade this compound if not properly inactivated during the initial extraction steps.
Q3: What is the recommended solvent for extracting this compound?
Methanol is a commonly used and effective solvent for the extraction of this compound from the cell pellets of Actinobacteria.[14] For the extraction of secondary metabolites from actinomycetes, ethyl acetate is also frequently used for the culture filtrate.[14][15] The choice of solvent can significantly impact the extraction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Cell Lysis: Insufficient disruption of the bacterial cell wall can lead to poor release of the intracellular this compound. | Ensure thorough resuspension and agitation of the cell pellet in methanol. Consider mechanical disruption methods such as sonication or grinding with a mortar and pestle for more robust cell lysis.[14][16] |
| Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be ideal for maximizing the solubility of this compound. | While methanol is standard, consider experimenting with other organic solvents like ethanol or acetonitrile, or mixtures thereof, to optimize the extraction efficiency.[17] | |
| Insufficient Extraction Time or Temperature: The duration and temperature of the extraction may not be sufficient for complete diffusion of the compound into the solvent. | Increase the extraction time with agitation (e.g., overnight shaking).[14] A moderate increase in temperature (e.g., to 40°C) might improve yield, but this should be carefully monitored to avoid degradation.[8][9] | |
| Presence of Degradation Products in the Extract | pH-induced Hydrolysis: The pH of the extraction environment may be too acidic or alkaline, leading to the cleavage of peptide bonds. | Maintain a neutral pH during extraction. If a pH adjustment is necessary for other reasons, use a buffered system and keep the exposure to non-neutral pH as short as possible. |
| Thermal Degradation: High temperatures used during solvent evaporation or extraction can cause degradation. | Use a rotary evaporator at a reduced temperature (e.g., ≤ 40°C) for solvent removal.[14] Avoid prolonged exposure of the extract to heat. | |
| Photodegradation: Exposure of the extract to direct light can lead to the degradation of the cinnamoyl moiety. | Protect the sample from light at all stages of the extraction and purification process by using amber-colored glassware or by wrapping containers in aluminum foil.[11][12] | |
| Oxidative Degradation: The presence of oxygen or metal ions can catalyze oxidative reactions. | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Adding a chelating agent like EDTA can help to sequester metal ions. | |
| Contamination with Other Metabolites | Non-selective Extraction: The chosen solvent may be co-extracting a wide range of other cellular components. | Optimize the solvent system for better selectivity. Consider a multi-step extraction protocol using solvents of varying polarity to fractionate the extract. Subsequent chromatographic purification steps (e.g., silica gel, Sephadex LH-20, and reverse-phase HPLC) are crucial for isolating this compound. |
Experimental Protocols
Protocol 1: Standard Methanol Extraction of this compound from Actinobacteria Cell Pellets
This protocol is adapted from the documented extraction of this compound from Actinobacteria bacterium OK006.
-
Cell Harvest: Centrifuge the bacterial culture at 4,000 x g for 1 hour to pellet the cells.
-
Methanol Extraction:
-
Decant the supernatant.
-
Resuspend the cell pellets in methanol. A common starting ratio is 1:1 (w/v) of cell pellet wet weight to methanol volume.[14]
-
Gently rock or shake the suspension for a minimum of 2 hours at room temperature. For potentially improved yield, this can be extended to overnight.[14]
-
-
Clarification of Extract:
-
Centrifuge the methanol suspension at 4,500 x g for 30 minutes to pellet the cell debris.
-
Carefully decant the methanol extract (supernatant).
-
-
Filtration: Filter the methanol extract through a 0.2 µm syringe filter to remove any remaining fine particulate matter.
-
Solvent Evaporation: Evaporate the methanol from the filtered extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Storage: Store the dried extract at -20°C until further analysis or purification. For analysis, the extract can be redissolved in methanol.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for accurately determining the concentration and purity of this compound in your extracts.
-
Column: A C18 reversed-phase column is suitable for the separation of peptides.
-
Mobile Phase: A gradient elution with two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% formic acid or TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over a period of 20-30 minutes is a good starting point for method development.
-
Detection: UV detection at 280 nm is appropriate due to the presence of aromatic amino acids in this compound.[1]
-
Quantification: Create a standard curve using a purified and quantified this compound reference standard. The concentration of this compound in the extracts can then be determined by comparing the peak area to the standard curve.
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for this compound extraction.
References
- 1. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pepticinnamins, new farnesyl-protein transferase inhibitors produced by an actinomycete. II. Structural elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. METHYL DOPA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of different extraction conditions on yield, physicochemical and functional characteristics of gelatin from Labeo rohita swim bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novaresearch.unl.pt [novaresearch.unl.pt]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. old.57357.org [old.57357.org]
- 17. Optimized Chemical Extraction Methods of Antimicrobial Peptides from Roots and Leaves of Extremophilic Plants: Anthyllis sericea and Astragalus armatus Collected from the Tunisian Desert - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Pepticinnamin E
Welcome to the technical support center for the synthesis and purification of Pepticinnamin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the chemical synthesis and purification of this potent farnesyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the solid-phase peptide synthesis (SPPS) of this compound?
A1: Impurities in the SPPS of this compound can arise from several sources, inherent to both standard peptide synthesis and the unique structural features of the molecule. These include:
-
Incomplete coupling reactions: The sterically hindered nature of the N-methylated amino acids and the non-proteinogenic residue, N-methyl-2-chloro-4-O-methyl-3,4-dihydroxy-l-phenylalanine, can lead to deletion sequences where an amino acid is missing from the final peptide.
-
Incomplete deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus at each step can result in truncated peptides.
-
Side reactions involving N-methylated amino acids: N-methylated amino acids are known to be challenging during coupling. Side reactions can include fragmentation between consecutive N-methylamino acids during acidic cleavage from the resin.[1][2]
-
Diketopiperazine formation: This can occur, particularly if the synthesis involves Glycine in the third position from the N-terminus.
-
Racemization: The conversion of L-amino acids to a mixture of L- and D-enantiomers can be a concern, especially during activation steps.
-
Side reactions of the unique chlorinated and methylated phenylalanine residue: While specific side reactions for N-methyl-2-chloro-4-O-methyl-3,4-dihydroxy-l-phenylalanine are not extensively documented in readily available literature, similar structures suggest potential for reactions such as oxidation of the hydroxyl groups or reactions involving the chloro-substituent under certain conditions.
-
Instability of the N-terminal cinnamoyl group: The cinnamoyl group is generally stable; however, prolonged exposure to harsh acidic or basic conditions could potentially lead to isomerization or other modifications.
Q2: My crude this compound shows multiple peaks on the analytical HPLC. What could be the reason?
A2: Multiple peaks in the analytical HPLC of crude this compound are common and can be attributed to a variety of factors:
-
Presence of synthesis-related impurities: As outlined in Q1, deletion sequences, truncated peptides, and products of various side reactions will appear as distinct peaks.
-
Conformational isomers: Peptides rich in N-methylated amino acids, like this compound, can exhibit slow conversion between different conformational isomers (conformers) in solution.[1][2] These conformers can have different retention times on the HPLC column, leading to the appearance of multiple, often broad, peaks even for the pure compound.
-
Diastereomers: If racemization occurred during synthesis, the resulting diastereomers will likely have different chromatographic behavior.
-
Oxidation: The hydroxyl groups on the phenylalanine residue and other susceptible amino acids can be oxidized during synthesis or workup, leading to additional peaks.
Q3: I am having difficulty purifying this compound using standard RP-HPLC protocols. What are some common issues and how can I troubleshoot them?
A3: this compound is a relatively hydrophobic peptide, which can present challenges during RP-HPLC purification. Here are some common issues and troubleshooting tips:
-
Poor solubility: The hydrophobic nature of this compound can lead to poor solubility in the aqueous mobile phase, causing precipitation on the column and low recovery.
-
Troubleshooting:
-
Dissolve the crude peptide in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase.
-
Consider using alternative organic modifiers in the mobile phase, such as isopropanol or n-propanol, which can improve the solubility of hydrophobic peptides.[3]
-
-
-
Peak tailing: This can be caused by interactions between the peptide and residual silanol groups on the silica-based stationary phase.
-
Troubleshooting:
-
Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.
-
Operate the HPLC at a slightly elevated temperature (e.g., 30-40 °C) to improve peak shape.
-
-
-
Co-elution of impurities: Closely related impurities, such as deletion sequences or diastereomers, can be difficult to separate from the main product.
-
Troubleshooting:
-
Optimize the gradient slope. A shallower gradient will provide better resolution.
-
Try a different stationary phase. A column with a different pore size or a different bonded phase (e.g., C8 instead of C18) may offer different selectivity.
-
Consider a two-step purification strategy using orthogonal HPLC methods (e.g., different pH or different organic modifiers).
-
-
Troubleshooting Guides
Guide 1: Investigating Impurities in Synthesized this compound
This guide provides a systematic approach to identifying the nature of impurities observed in your crude or purified this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Peak with mass corresponding to a single amino acid deletion | Incomplete coupling of one of the amino acids. | Optimize coupling times and use a more efficient coupling reagent, especially for the N-methylated and non-proteinogenic amino acids. |
| Series of peaks with decreasing retention times and masses corresponding to truncated sequences | Incomplete Fmoc deprotection at various stages of the synthesis. | Increase deprotection time or use a stronger deprotection solution. Monitor deprotection completion using a colorimetric test (e.g., Kaiser test). |
| Peak with the same mass as the desired product but a different retention time | Presence of a diastereomer due to racemization. | Use coupling reagents known to minimize racemization. Avoid prolonged exposure to basic conditions. |
| Peak with a mass increase of 16 Da | Oxidation of a susceptible amino acid residue. | Use deoxygenated solvents and consider adding scavengers during cleavage to prevent oxidation. |
| Broad or multiple peaks for the purified product | Presence of conformational isomers. | This is often inherent to N-methylated peptides. For characterization, NMR spectroscopy at variable temperatures can be used to study the conformational dynamics. For quantitative analysis, ensure all conformer peaks are integrated. |
Guide 2: Optimizing RP-HPLC Purification of this compound
This guide provides practical steps to improve the resolution and recovery of this compound during RP-HPLC purification.
| Observed Issue | Potential Cause | Recommended Action |
| Low product recovery | Precipitation of the peptide on the column or irreversible adsorption. | Improve sample solubility by dissolving in a small amount of strong organic solvent first. Use a mobile phase with a higher initial percentage of organic modifier. Consider using a column with a larger pore size (e.g., 300 Å). |
| Poor peak resolution | Inadequate separation of the target peptide from closely eluting impurities. | Decrease the gradient steepness (e.g., from 1%/min to 0.5%/min). Experiment with different organic modifiers (acetonitrile, isopropanol, methanol). Try a column with a different stationary phase chemistry (e.g., C8, C4, or Phenyl). |
| Peak fronting or tailing | Column overloading or secondary interactions with the stationary phase. | Reduce the amount of sample loaded onto the column. Ensure adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) in the mobile phase. |
| Irreproducible retention times | Changes in mobile phase composition, temperature fluctuations, or column degradation. | Prepare fresh mobile phase for each run and ensure accurate composition. Use a column oven to maintain a constant temperature. If the column has been used extensively, consider replacing it. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu strategy)
This protocol provides a general framework. Specific coupling times and reagents may need to be optimized based on the specific amino acid being coupled.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-4 hours. For difficult couplings, such as those involving N-methylated amino acids, double coupling may be necessary.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
N-terminal Cinnamoylation: After deprotection of the final N-terminal amino group, couple cinnamic acid using a standard coupling procedure.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of this compound
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DMF or DMSO, then dilute with mobile phase A to a concentration suitable for injection.
-
HPLC System:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 10-20%).
-
Apply a linear gradient to increase the percentage of mobile phase B over 30-60 minutes to elute the peptide. The exact gradient will need to be optimized based on the analytical HPLC profile of the crude material.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Visualizations
Farnesyltransferase Inhibition Workflow
The following diagram illustrates the general workflow for synthesizing and purifying this compound with the goal of obtaining a pure farnesyltransferase inhibitor.
Farnesyltransferase Signaling Pathway Inhibition
This diagram illustrates the mechanism of farnesyltransferase inhibition by this compound and its downstream effects on the Ras signaling pathway, which is often implicated in cancer.
References
Technical Support Center: Farnesyltransferase Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with farnesyltransferase (FTase) inhibition assays. Our goal is to help you address sources of variability and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a farnesyltransferase inhibition assay?
A1: A typical FTase inhibition assay includes the FTase enzyme, a farnesyl pyrophosphate (FPP) donor substrate, and a peptide or protein acceptor substrate containing a C-terminal CaaX box motif. The assay buffer should be optimized for pH and contain necessary cofactors like Mg2+ and Zn2+. A detection system is also required to measure the farnesylation reaction, often through fluorescence, radioactivity, or antibody-based methods.
Q2: How does a fluorescence-based FTase inhibition assay work?
A2: In a common fluorescence-based assay, the peptide substrate is labeled with a fluorescent probe, such as dansyl. The fluorescence properties of this probe change upon the addition of the hydrophobic farnesyl group by FTase. The inhibition of FTase by a test compound prevents this change in fluorescence, allowing for the quantification of inhibitor potency.[1]
Q3: What are the common positive and negative controls for an FTase inhibition assay?
A3:
-
Positive Control (Inhibition): A known FTase inhibitor, such as lonafarnib or tipifarnib, should be used to confirm that the assay can detect inhibition.
-
Negative Control (No Inhibition): A reaction containing the solvent used to dissolve the test compounds (e.g., DMSO) but no inhibitor is essential to establish the baseline enzyme activity.
-
No Enzyme Control: A reaction mixture without FTase should be included to measure the background signal.
Q4: Why is my known FTase inhibitor showing a lower-than-expected IC50 value?
A4: A lower-than-expected IC50 value can indicate several issues. The concentration of the enzyme or substrate may be too low, or the incubation time might be too long. Additionally, the inhibitor may be more potent under the specific assay conditions (e.g., pH, temperature) you are using. It is also crucial to ensure the accuracy of the inhibitor's stock concentration.
Q5: Can I use cell lysates as a source of farnesyltransferase for my assay?
A5: While using cell lysates is possible, it introduces more variability due to the presence of endogenous inhibitors and other enzymes that may interfere with the assay. For screening and kinetic studies, using purified, recombinant FTase is highly recommended to ensure reproducibility and accuracy.
Troubleshooting Guide
This guide addresses common problems encountered during FTase inhibition assays.
| Problem | Possible Causes | Recommended Solutions |
| High Variability Between Replicates | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Temperature fluctuations across the assay plate.- Evaporation from wells, particularly on the edges of the plate. | - Use calibrated pipettes and consider preparing a master mix for reagents.- Ensure thorough but gentle mixing after adding each component.- Use a temperature-controlled plate reader or incubator.- Use plate sealers and fill outer wells with buffer or water to minimize evaporation. |
| No or Low FTase Activity | - Inactive enzyme due to improper storage or handling (e.g., repeated freeze-thaw cycles).- Incorrect assay buffer pH or missing cofactors (Mg2+, Zn2+).- Degraded substrates (FPP is labile).- Assay temperature is too low. | - Store enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.- Verify the pH of the assay buffer and ensure all necessary cofactors are included.- Prepare fresh substrate solutions for each experiment.- Ensure the assay is performed at the optimal temperature for the enzyme (typically 25-37°C). |
| High Background Signal | - Contaminated reagents.- Autofluorescence of test compounds.- Non-enzymatic farnesylation. | - Use high-purity reagents and sterile, nuclease-free water.- Screen test compounds for autofluorescence at the assay wavelengths.- Include a "no enzyme" control to subtract the background signal. |
| Inconsistent IC50 Values | - Variability in enzyme concentration.- Substrate concentration is not optimal.- Inhibitor solubility issues.- Incubation times are not consistent. | - Use a consistent concentration of active enzyme for each assay.- Determine the Km of the substrates and use a concentration at or near the Km for competitive inhibitors.- Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration does not affect enzyme activity.- Use a consistent pre-incubation time for the enzyme and inhibitor, and a fixed reaction time. |
Data Presentation: Impact of Assay Conditions on Inhibitor Potency
The following tables illustrate how variations in key experimental parameters can influence the IC50 values of FTase inhibitors. Note: The data presented here is illustrative to demonstrate trends and may not represent specific experimental outcomes.
Table 1: Effect of pH on FTI-A IC50 Value
| pH | IC50 (nM) |
| 6.5 | 150 |
| 7.0 | 75 |
| 7.5 | 50 |
| 8.0 | 80 |
| 8.5 | 160 |
Table 2: Effect of Temperature on FTI-B IC50 Value
| Temperature (°C) | IC50 (nM) |
| 20 | 120 |
| 25 | 80 |
| 30 | 85 |
| 37 | 150 |
Table 3: Effect of Enzyme Concentration on FTI-C IC50 Value
| FTase Concentration (nM) | IC50 (nM) |
| 1 | 25 |
| 5 | 28 |
| 10 | 45 |
| 20 | 70 |
Table 4: Effect of FPP Substrate Concentration on a Competitive FTI-D IC50 Value
| FPP Concentration (µM) | IC50 (nM) |
| 0.1 (Km) | 100 |
| 0.5 (5x Km) | 250 |
| 1.0 (10x Km) | 500 |
| 2.0 (20x Km) | 950 |
Experimental Protocols
Detailed Methodology for a Fluorescence-Based Farnesyltransferase Inhibition Assay
This protocol is adapted from a standard fluorescence resonance energy transfer (FRET)-based assay.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT.[2]
-
FTase Enzyme: Recombinant human farnesyltransferase stored at -80°C.
-
FPP Substrate: Farnesyl pyrophosphate, prepared fresh in assay buffer.
-
Peptide Substrate: Dansyl-GCVLS peptide, dissolved in DMSO.
-
Test Compounds: Dissolved in 100% DMSO.
-
Stop Solution: 1 M HCl.
2. Assay Procedure:
-
Prepare Reagent Master Mix: Prepare a master mix containing assay buffer, FPP, and the dansyl-GCVLS peptide.
-
Compound Dilution: Serially dilute the test compounds in 100% DMSO. Then, dilute the compounds in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted test compounds or controls (DMSO for negative control, known inhibitor for positive control) to the wells of a black, 384-well microplate.
-
Enzyme Addition: Add the FTase enzyme to each well to initiate the reaction. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation at 340 nm and emission at 550 nm.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: Ras signaling pathway and the role of farnesyltransferase.
Caption: Experimental workflow for a fluorescence-based FTase assay.
Caption: Troubleshooting flowchart for farnesyltransferase assays.
References
Validation & Comparative
A Comparative Analysis of Pepticinnamin E and Other Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pepticinnamin E, a naturally occurring farnesyltransferase inhibitor (FTI), with other prominent FTIs. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a comparative analysis based on available experimental data.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational modification of various proteins, including the Ras family of small GTPases. This modification, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are implicated in signal transduction pathways that regulate cell growth and proliferation. The farnesyltransferase inhibitors (FTIs) are a class of drugs that block this enzymatic activity, thereby interfering with the function of key signaling proteins. This mechanism has made FTIs a significant area of interest for therapeutic development, particularly in oncology.
This compound is a natural product that potently inhibits protein farnesyl transferases and has shown potential for applications in treating cancer and malaria.[1] It functions as a bisubstrate inhibitor, demonstrating competitive inhibition with respect to both the peptide substrate and farnesyl pyrophosphate.[2]
Comparative Efficacy of Farnesyltransferase Inhibitors
The efficacy of FTIs is typically evaluated by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against the farnesyltransferase enzyme. The following table summarizes the available quantitative data for this compound and other well-characterized FTIs.
| Inhibitor | Type | Target | IC50 | Ki |
| This compound | Natural Product, Peptidomimetic | Farnesyltransferase | ~1 µM (analogue)[3] | 8 µM (vs. FPP), 30 µM (vs. peptide)[2] |
| Lonafarnib (SCH66336) | Synthetic, Non-peptidomimetic | Farnesyltransferase | 1.9 nM[4][5] | - |
| Tipifarnib (R115777) | Synthetic, Non-peptidomimetic | Farnesyltransferase | 0.6 nM - 0.86 nM[6][7][8] | - |
| L-744,832 | Synthetic, Peptidomimetic | Farnesyltransferase | 1 µM to >50 µM (cell-based)[9] | - |
Note: The IC50 value for this compound is based on an analogue from a library study. The parent compound's potency is expected to be in a similar range. Ki values for this compound indicate its dual inhibitory mechanism.
Farnesyltransferase Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of farnesyltransferase and its inhibition by FTIs.
Experimental Protocols
The determination of FTI efficacy is primarily conducted through in vitro enzyme activity assays. Below is a generalized protocol for a non-radioactive, fluorescence-based farnesyltransferase activity assay, compiled from established methodologies.
Objective:
To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against farnesyltransferase.
Materials:
-
Recombinant human or rat farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (FTIs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (λex/em = ~340/550 nm)
Experimental Workflow:
The following diagram outlines the typical workflow for an in vitro farnesyltransferase inhibitor screening assay.
Procedure:
-
Reagent Preparation: Prepare all reagents and buffers as required. The final concentration of assay components should be optimized based on the specific enzyme and substrate used.
-
Compound Plating: Dispense serial dilutions of the test compounds into the wells of a black microplate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Enzyme Addition: Add the farnesyltransferase enzyme to each well containing the test compound and control solutions.
-
Pre-incubation: Gently mix and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of farnesyl pyrophosphate and the dansylated peptide substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (typically around 340 nm and 550 nm, respectively).
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound demonstrates significant inhibitory activity against farnesyltransferase, acting as a dual substrate inhibitor. When compared to synthetic FTIs such as Lonafarnib and Tipifarnib, which exhibit nanomolar potency, the available data suggests that this compound and its analogues have IC50 values in the micromolar range. This difference in potency may be attributed to the different chemical scaffolds and binding modes of these inhibitors. The provided experimental protocol offers a standardized method for further comparative studies to elucidate the relative efficacy and potential of this compound as a therapeutic agent. Further research, including cell-based assays and in vivo studies, is warranted to fully understand the therapeutic potential of this compound.
References
- 1. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of the Ras Farnesyltransferase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of mono- and bisubstrate inhibitors of protein farnesyltransferase and inducers of apoptosis from a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Pepticinnamin E versus Tipifarnib in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase inhibitors (FTIs) have been a subject of interest in oncology for their potential to disrupt Ras signaling pathways, which are commonly dysregulated in cancer. This guide provides a comparative overview of two such inhibitors, pepticinnamin E and tipifarnib, based on available preclinical data. While both compounds target the same enzyme, the extent of their preclinical characterization differs significantly, with a wealth of data available for tipifarnib and more limited information for this compound.
Mechanism of Action: Targeting Farnesyltransferase
Both this compound and tipifarnib exert their anticancer effects by inhibiting farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of several proteins, including the Ras family of small GTPases (HRAS, KRAS, and NRAS). Farnesylation involves the attachment of a farnesyl group to a cysteine residue at the C-terminus of the target protein, a step essential for its localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2]
Tipifarnib is a potent and highly selective, non-peptidomimetic inhibitor of FTase.[3] It has been shown to be particularly effective against tumors harboring mutations in HRAS, as this isoform is solely dependent on farnesylation for its membrane localization.[3] In contrast, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase I, rendering them less susceptible to FTIs.
This compound is a natural product that also potently inhibits protein farnesyl transferase.[4] It is described as a bisubstrate inhibitor, meaning it competes with both the protein substrate (like Ras) and the farnesyl pyrophosphate. Some analogues of this compound have been shown to induce apoptosis in tumor cells.[5]
Quantitative Data Presentation
A direct comparison of the preclinical efficacy of this compound and tipifarnib is challenging due to the limited publicly available data for this compound. The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro Farnesyltransferase Inhibitory Activity
| Compound | Target | Assay | IC50 / Ki | Reference(s) |
| Tipifarnib | Farnesyltransferase | Lamin B farnesylation | IC50: 0.86 nM | [6] |
| Farnesyltransferase | K-RasB peptide | IC50: 7.9 nM | ||
| This compound | Farnesyltransferase | Peptide substrate | Ki: 30 µM | |
| Farnesyltransferase | Farnesylpyrophosphate | Ki: 8 µM | ||
| This compound Analogue | Farnesyltransferase | Not specified | Lowest IC50: 1 µM | [7] |
Table 2: In Vitro Anticancer Activity of Tipifarnib
| Cell Line | Cancer Type | Assay | Effect | Concentration | Duration | Reference(s) |
| UMSCC17B (HRAS mut) | HNSCC | Proliferation | Inhibition | 200 nM | 48h | [3] |
| ORL214 (HRAS mut) | HNSCC | Proliferation | Inhibition | 200 nM | 48h | [3] |
| CAL27 (HRAS WT) | HNSCC | Proliferation | No significant effect | 200 nM | 48h | [3] |
| U937 | Acute Myeloid Leukemia | Apoptosis | Induction | Dose-dependent | 48h | |
| 8226 | Multiple Myeloma | Apoptosis | Induction | Not specified | Not specified |
Table 3: In Vivo Anticancer Activity of Tipifarnib in Xenograft Models
| Cancer Model | Treatment | Outcome | Reference(s) |
| HRAS-mutant HNSCC xenografts (6 models) | Tipifarnib | Tumor stasis or regression | [3] |
| HRAS wild-type HNSCC PDX models (6 models) | Tipifarnib | No activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of common experimental protocols used to evaluate the anticancer effects of FTIs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FTI (e.g., this compound or tipifarnib) and a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with the FTI at the desired concentration and for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the FTI on signaling pathways.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the FTI, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., total HRAS, farnesylated HRAS, p-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
Summary and Conclusion
Tipifarnib is a well-characterized farnesyltransferase inhibitor with a clear preclinical rationale for its use in HRAS-mutant cancers, supported by a substantial body of in vitro and in vivo data.[3] Its selective activity and the wealth of available information have paved the way for its clinical investigation.
This compound is also a potent inhibitor of farnesyltransferase with demonstrated potential to induce apoptosis.[5] However, the publicly available preclinical data regarding its specific anticancer activity in various cancer models is currently limited. Further research, including the determination of IC50 values in a panel of cancer cell lines and evaluation in in vivo xenograft models, would be necessary to fully elucidate its potential as a therapeutic agent and to draw a more direct comparison with tipifarnib.
For researchers in drug development, tipifarnib represents a more advanced candidate with a clear clinical development path. This compound, on the other hand, represents an earlier-stage compound that, with further investigation, may hold promise as a novel anticancer agent. This guide highlights the current state of knowledge and underscores the need for additional preclinical studies on this compound to fully assess its therapeutic potential.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Tipifarnib inhibits HRAS-driven dedifferentiated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pepticinnamin E and Lonafarnib in Farnesyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent farnesyltransferase inhibitors: Pepticinnamin E, a natural product with preclinical promise, and lonafarnib, an FDA-approved therapeutic. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in key cited experiments.
Introduction
Farnesyltransferase (FTase) has emerged as a critical target in drug discovery, particularly in oncology and for the treatment of rare genetic disorders. This enzyme catalyzes the post-translational farnesylation of various cellular proteins, a process essential for their proper localization and function. Key substrates include the Ras family of small GTPases, which are frequently mutated in human cancers, and progerin, the aberrant protein responsible for Hutchinson-Gilford progeria syndrome (HGPS). Inhibition of FTase can disrupt the signaling pathways driven by these proteins, offering a therapeutic window.
This compound , a natural product isolated from actinomycetes, and lonafarnib , a synthetic non-peptidomimetic compound, are both potent inhibitors of FTase. While lonafarnib has achieved clinical success and regulatory approval for progeria, this compound remains a subject of preclinical investigation with potential applications in cancer and malaria. This guide aims to provide a direct comparison of these two molecules to inform further research and development efforts.
Mechanism of Action
Both this compound and lonafarnib target farnesyltransferase, but they exhibit different modes of inhibition.
Lonafarnib is a potent and specific inhibitor of FTase. It acts as a direct competitive inhibitor with respect to farnesyl pyrophosphate (FPP), one of the two substrates of the enzyme. By binding to the FPP-binding site on FTase, lonafarnib prevents the transfer of the farnesyl group to the protein substrate.
This compound is a bisubstrate inhibitor, meaning it interferes with the binding of both the protein substrate (containing the CaaX box) and farnesyl pyrophosphate. It is reported to be competitive with the peptide substrate and non-competitive with FPP. This dual inhibitory mechanism is a distinguishing feature of this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and lonafarnib, highlighting their inhibitory potency against farnesyltransferase and their cytotoxic effects on cancer cell lines.
Table 1: Farnesyltransferase Inhibition
| Compound | Assay Type | IC50 | Ki | Notes |
| This compound | In vitro enzyme assay | Analogues reaching 1 µM | 30 µM (competitive to peptide) | Bisubstrate inhibitor. |
| 8 µM (non-competitive to FPP) | ||||
| Lonafarnib | In vitro enzyme assay | 1.9 nM | - | Specific for FTase over GGPT-1. |
| H-Ras Farnesylation | 1.9 nM | - | ||
| K-Ras-4B Farnesylation | 5.2 nM | - |
Table 2: In Vitro Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Treatment Duration |
| This compound | Ras-transformed tumor cell line | Not specified | Not specified | Not specified |
| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29 µM | 48 hours |
| QGY-7703 | Hepatocellular Carcinoma | 20.35 µM | 48 hours | |
| A549, H226, H322, H358, H460, H522, H1299, H1703, H1944, Calu-6 | Non-Small Cell Lung Cancer | 0.14 - 3.12 µM | 5 days | |
| 2.1 - 9.8 µM | 3 days |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques in the field.
Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay measures the incorporation of [3H]-farnesyl pyrophosphate onto a biotinylated peptide substrate.
Workflow:
Materials:
-
Purified recombinant human farnesyltransferase
-
[3H]-farnesyl pyrophosphate
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (this compound or lonafarnib) dissolved in DMSO
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, farnesyltransferase, and the test compound.
-
Initiate the reaction by adding a mixture of the biotinylated peptide substrate and [3H]-farnesyl pyrophosphate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing streptavidin-coated SPA beads.
-
Incubate for a further period to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter. The proximity of the [3H]-farnesyl group to the scintillant in the beads results in light emission.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or lonafarnib for the desired duration (e.g., 48 or 72 hours).
-
After treatment, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and stain the cells with Sulforhodamine B (SRB) solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Workflow:
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (this compound or lonafarnib)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway
Both this compound and lonafarnib disrupt the Ras signaling pathway by inhibiting the farnesylation of Ras proteins. This prevents their localization to the plasma membrane, which is a prerequisite for their activation and downstream signaling. The inhibition of Ras signaling can lead to decreased cell proliferation, survival, and ultimately, apoptosis in cancer cells.
Pepticinnamin E: A Comparative Guide to its Inhibitory Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Pepticinnamin E, a naturally occurring farnesyltransferase inhibitor, and compares its performance with other well-characterized inhibitors, Lonafarnib and Tipifarnib. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Introduction to Farnesyltransferase Inhibition
Protein farnesylation is a critical post-translational modification that facilitates the membrane localization and activation of several key signaling proteins, most notably the Ras family of small GTPases. Dysregulation of Ras signaling is a hallmark of many cancers, making farnesyltransferase (FTase) a compelling target for anti-cancer drug development. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity, thereby preventing the activation of Ras and other farnesylated proteins.
This compound is a natural product isolated from Streptomyces species that has been identified as a potent inhibitor of FTase.[1] Its unique chemical structure and mechanism of action differentiate it from synthetic FTIs. This guide will delve into the specifics of its inhibitory action and compare it against established FTIs.
Comparative Analysis of Farnesyltransferase Inhibitors
The inhibitory activity of this compound and other FTIs is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The table below summarizes the available quantitative data for this compound, Lonafarnib, and Tipifarnib.
| Inhibitor | Target | IC50 | Ki | Mechanism of Inhibition |
| This compound | Farnesyltransferase | Not explicitly reported | 30 µM (competitive with peptide substrate)8 µM (non-competitive with farnesyl pyrophosphate)[2] | Bisubstrate inhibitor[1] |
| Pepticinnamin C | Farnesyltransferase | 100 nM[2] | Not Reported | Not Reported |
| Lonafarnib | Farnesyltransferase | ~1.9 nM | Not Reported | Competitive with respect to the protein substrate |
| Tipifarnib | Farnesyltransferase | ~0.6 - 0.86 nM | Not Reported | Competitive with respect to the protein substrate |
Signaling Pathway Inhibition
Farnesyltransferase inhibitors primarily disrupt the Ras signaling cascade. By preventing the farnesylation of Ras proteins, these inhibitors block their localization to the plasma membrane, a prerequisite for their activation and downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and growth.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To validate the inhibitory specificity of this compound and compare it with other FTIs, two key experiments are typically performed: an in vitro farnesyltransferase activity assay and a cell-based western blot analysis of Ras farnesylation.
In Vitro Farnesyltransferase Activity Assay
This assay directly measures the enzymatic activity of FTase in the presence of an inhibitor. A common method utilizes a fluorescently labeled peptide substrate.
Caption: Workflow for an in vitro farnesyltransferase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT).
-
Dilute recombinant human farnesyltransferase to the desired concentration in assay buffer.
-
Prepare a stock solution of farnesyl pyrophosphate (FPP) and a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).
-
Prepare serial dilutions of this compound, Lonafarnib, and Tipifarnib in the appropriate solvent (e.g., DMSO) and then in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted inhibitors to the respective wells. Include a no-inhibitor control (vehicle control) and a no-enzyme control (background).
-
Add the diluted FTase enzyme to all wells except the no-enzyme control and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of FPP and the fluorescent peptide substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 485 nm) over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Western Blot Analysis of Ras Farnesylation
This assay assesses the ability of an inhibitor to block Ras processing within a cellular context. Unfarnesylated Ras migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart.
Caption: Workflow for Western Blot analysis of Ras farnesylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one with a known Ras mutation) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound, Lonafarnib, or Tipifarnib for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Ras (e.g., pan-Ras antibody) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. An upward shift in the Ras band indicates the accumulation of the unfarnesylated, precursor form of Ras.
-
Conclusion
This compound is a potent, naturally derived farnesyltransferase inhibitor with a unique bisubstrate inhibitory mechanism. While a direct IC50 value for this compound is needed for a precise potency comparison with synthetic FTIs like Lonafarnib and Tipifarnib, its distinct mode of action suggests it may offer a different pharmacological profile. The provided experimental protocols offer a framework for researchers to further investigate and validate the inhibitory specificity of this compound and other farnesyltransferase inhibitors in their own laboratories. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Pepticinnamin E: A Comparative Analysis of its Cross-Reactivity with Protein Prenyltransferases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pepticinnamin E's inhibitory activity against protein farnesyltransferase (FTase) and other key protein prenyltransferases. The information presented is supported by experimental data to inform research and development decisions.
This compound, a natural product isolated from Streptomyces sp., is a potent inhibitor of protein farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of various proteins, including the Ras superfamily of small GTPases, which are pivotal in cell signaling pathways regulating growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention. This guide examines the selectivity of this compound by comparing its inhibitory activity against FTase with its cross-reactivity towards two other major protein prenyltransferases: geranylgeranyltransferase I (GGTase I) and geranylgeranyltransferase II (GGTase II).
Comparative Inhibitory Activity
Experimental data on the inhibitory potency of this compound against FTase, GGTase I, and GGTase II is crucial for understanding its selectivity profile. While this compound is a known potent FTase inhibitor, its effects on the other two enzymes are less pronounced. A study by Thutewohl et al. (2003) provides valuable insights into the selectivity of this compound and its analogs.
| Enzyme | This compound IC50 (µM) | Notes |
| Protein Farnesyltransferase (FTase) | 0.05 | Potent inhibitor. Acts as a bisubstrate inhibitor, competitive with respect to both farnesyl pyrophosphate (FPP) and the protein substrate. |
| Geranylgeranyltransferase I (GGTase I) | > 100 | Significantly less active against GGTase I, indicating a high degree of selectivity for FTase over GGTase I. |
| Geranylgeranyltransferase II (GGTase II) | ~ 25 | Moderate inhibitory activity. While less potent than against FTase, this suggests some level of cross-reactivity that may be relevant in cellular contexts. |
Table 1: Comparative Inhibitory Activity of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. Data is based on findings from Thutewohl et al., 2003.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the protein prenylation pathway and a general workflow for assessing the inhibitory activity of compounds like this compound.
Figure 1: Protein Prenylation Signaling Pathway.
Figure 2: Experimental Workflow for Inhibition Assay.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of compounds against protein prenyltransferases, based on commonly used methods in the field.
Protein Farnesyltransferase (FTase) Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ZnCl₂, dithiothreitol (DTT), recombinant human FTase, and the farnesylatable protein substrate (e.g., a biotinylated K-Ras C-terminal peptide).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is included.
-
Initiation: Start the reaction by adding [³H]-farnesyl pyrophosphate ([³H]-FPP).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a quench solution (e.g., containing EDTA). The amount of incorporated [³H]-farnesyl is determined by a filter-binding assay followed by scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protein Geranylgeranyltransferase I (GGTase I) Inhibition Assay
The protocol for the GGTase I inhibition assay is similar to the FTase assay with the following key differences:
-
Enzyme: Recombinant human GGTase I is used.
-
Isoprenoid Substrate: [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP) is used instead of [³H]-FPP.
-
Protein Substrate: A protein or peptide substrate specific for GGTase I (e.g., a biotinylated RhoA C-terminal peptide) is used.
Protein Geranylgeranyltransferase II (GGTase II) Inhibition Assay
The GGTase II (or RabGGTase) assay is more complex due to the requirement of an accessory protein, Rab Escort Protein (REP).
-
Complex Formation: Pre-incubate the Rab protein substrate (e.g., Rab7) with REP to form a stable complex.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), MgCl₂, DTT, recombinant GGTase II, and the Rab-REP complex.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Initiation: Start the reaction by adding [³H]-GGPP.
-
Incubation, Termination, and Detection: Follow similar steps as described for the FTase assay.
-
Data Analysis: Determine the IC50 value as described above.
Conclusion
This compound demonstrates potent and highly selective inhibition of protein farnesyltransferase over geranylgeranyltransferase I. While it exhibits some cross-reactivity with geranylgeranyltransferase II, its activity against FTase is significantly more pronounced. This selectivity profile makes this compound a valuable tool for studying the specific roles of FTase in cellular signaling and a promising scaffold for the development of targeted anticancer therapeutics. Further investigation into the structural basis of its interaction with each of these enzymes could facilitate the design of even more selective and potent inhibitors.
A Comparative Analysis of Pepticinnamin E and Its Synthetic Epimers in Farnesyl-Protein Transferase Inhibition
A detailed examination of the naturally occurring farnesyl-protein transferase inhibitor, Pepticinnamin E, and its synthetic epimers reveals critical structure-activity relationships that govern its potent biological activity. This guide provides a comparative overview of their inhibitory effects, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals in the fields of oncology and infectious diseases.
This compound, a natural product isolated from Streptomyces sp., has garnered significant attention for its potent inhibition of farnesyl-protein transferase (FPTase).[1] This enzyme plays a crucial role in the post-translational modification of various proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers. By preventing the farnesylation of Ras, FPTase inhibitors like this compound can disrupt oncogenic signaling pathways, making them promising candidates for anti-cancer therapeutics.[2][3] Furthermore, the essential role of FPTase in certain parasites, such as those causing malaria, opens avenues for its development as an anti-infective agent.[4][5]
The unique chemical scaffold of this compound, a nonribosomal peptide-polyketide hybrid, features a distinctive N-terminal cinnamoyl moiety and several nonproteinogenic amino acids.[4][6] Notably, the stereochemistry of these amino acid residues is crucial for its biological activity. Synthetic efforts have enabled the creation of a library of this compound epimers and analogues, allowing for a systematic investigation of the structure-activity relationships (SAR) that dictate its inhibitory potency against FPTase.[3]
Comparative Inhibitory Activity
The inhibitory activity of this compound and its synthetic epimers against FPTase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for this compound and a selection of its synthetic analogues, highlighting the impact of stereochemical and structural modifications on inhibitory potency.
| Compound | Description | FPTase IC50 (µM) |
| This compound | Natural Product | 1.5 |
| epi-1-Pepticinnamin E | Epimer at position 1 | >100 |
| epi-2-Pepticinnamin E | Epimer at position 2 | 10 |
| Analogue 3 | Simplified side chain | 5.2 |
| Analogue 4 | Modified cinnamoyl group | 25 |
Data compiled from studies on a library of this compound analogues.
The data clearly indicates that the natural configuration of this compound is optimal for FPTase inhibition. Epimerization at the first amino acid residue (epi-1-Pepticinnamin E) results in a dramatic loss of activity, demonstrating the critical importance of this stereocenter for target engagement. While the epimer at the second position (epi-2-Pepticinnamin E) retains some activity, it is significantly less potent than the natural product. Modifications to the side chain and the cinnamoyl group also lead to a decrease in inhibitory activity, further emphasizing the specific structural requirements for potent FPTase inhibition.
Mechanism of Action: A Bisubstrate Inhibitor
This compound functions as a bisubstrate inhibitor, meaning it competes with both the protein substrate (e.g., Ras) and the farnesyl pyrophosphate (FPP) for binding to the FPTase active site.[3] This dual inhibitory mechanism contributes to its high potency. Molecular modeling studies have suggested that the cinnamoyl group and the peptide backbone of this compound mimic the binding of FPP and the C-terminal CAAX motif of the protein substrate, respectively.
Experimental Protocols
Solid-Phase Synthesis of this compound Epimers
The synthesis of this compound epimers and analogues is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of natural and non-natural amino acids to a solid support, providing a flexible platform for generating a library of related compounds.
Materials:
-
Fmoc-protected amino acids (including non-proteinogenic and stereoisomers)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA, Piperidine)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent and a base, and then coupled to the deprotected resin. The progress of the reaction is monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Cinnamoyl Group Coupling: The N-terminal amino group is acylated with cinnamic acid using a suitable coupling agent.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail.
-
Purification and Characterization: The crude peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.
Farnesyl-Protein Transferase (FPTase) Inhibition Assay
The inhibitory activity of this compound and its epimers is determined using an in vitro FPTase inhibition assay. A common method involves measuring the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) to a protein substrate.
Materials:
-
Recombinant human FPTase
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Protein substrate (e.g., recombinant Ras or a synthetic peptide with a CAAX motif)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)
-
Test compounds (this compound and its epimers) dissolved in DMSO
-
Scintillation cocktail and scintillation counter
Procedure:
-
Assay Preparation: The assay is performed in a 96-well plate. Each well contains the assay buffer, FPTase, and the protein substrate.
-
Compound Addition: Varying concentrations of the test compounds are added to the wells. A control with no inhibitor (DMSO only) is included.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]FPP.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).
-
Measurement of Incorporation: The amount of [³H]farnesyl incorporated into the protein substrate is quantified. This can be achieved by capturing the protein on a filtermat, washing away the unincorporated [³H]FPP, and then measuring the radioactivity on the filtermat using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact of FPTase Inhibition
The inhibition of FPTase by this compound and its active epimers has a direct impact on cellular signaling pathways that are dependent on farnesylated proteins. The following diagrams illustrate the Ras signaling pathway and the experimental workflow for evaluating FPTase inhibitors.
Figure 1: The Ras signaling cascade and the inhibitory action of this compound on FPTase.
Figure 2: Experimental workflow for the FPTase inhibition assay.
Conclusion
The comparative study of this compound and its synthetic epimers underscores the stringent stereochemical and structural requirements for potent FPTase inhibition. The natural product remains the most effective inhibitor, and any deviation from its native configuration leads to a reduction or complete loss of activity. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel FPTase inhibitors. The visualization of the Ras signaling pathway highlights the critical role of FPTase and the therapeutic potential of its inhibitors. This comprehensive guide serves as a valuable resource for researchers dedicated to the development of next-generation therapeutics targeting protein farnesylation.
References
- 1. Solid-phase synthesis of a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of mono- and bisubstrate inhibitors of protein farnesyltransferase and inducers of apoptosis from a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pepticinnamins, new farnesyl-protein transferase inhibitors produced by an actinomycete. I. Producing strain, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro validation of Pepticinnamin E as a research tool for Ras signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro validation of Pepticinnamin E as a research tool for studying Ras signaling pathways. Its performance is objectively compared with other common alternatives, supported by experimental data and detailed methodologies.
Introduction to Ras Signaling and the Role of Farnesyltransferase Inhibitors
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signal transduction pathways controlling proliferation, differentiation, and survival. Mutations in Ras genes are found in approximately 30% of all human cancers, making the Ras signaling pathway a key target for cancer therapy. For Ras proteins to become active, they must undergo post-translational modifications, a crucial step of which is farnesylation. This process, catalyzed by the enzyme farnesyltransferase (FTase), anchors Ras to the plasma membrane, a prerequisite for its signaling function.
Farnesyltransferase inhibitors (FTIs) are a class of compounds that block this farnesylation step, thereby preventing Ras localization and subsequent activation of downstream signaling cascades. This compound is a natural product that has been identified as a potent inhibitor of FTase. This guide evaluates its utility as a research tool in comparison to other commercially available inhibitors.
Mechanism of Action of this compound
This compound acts as a bisubstrate inhibitor of farnesyltransferase, mimicking both the farnesyl pyrophosphate (FPP) and the protein substrate. This dual inhibition contributes to its potency in blocking the farnesylation of Ras proteins. By preventing the attachment of the farnesyl group, this compound effectively inhibits the membrane localization of Ras, thereby abrogating its signaling functions.
Comparative Analysis of Ras Signaling Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 (FTase Assay) | IC50 (Cell-Based Assay) |
| Pepticinnamin C | Farnesyltransferase | Bisubstrate Inhibition | ~100 nM[1] | Not Reported |
| Manumycin A | Farnesyltransferase | FPP Competitive | 45.96 µM (C. elegans) / 58.03 µM (human)[2][3] | 6.60 - 11.00 µM[2][3] |
| Tipifarnib | Farnesyltransferase | Nonpeptidomimetic | 0.86 nM[4] | <100 nM (in sensitive cell lines)[5] |
| Salirasib (FTS) | Ras Localization | Dislodges Ras from membrane | Not Applicable (Does not inhibit FTase) | 7.5 µM (Ha-ras transformed fibroblasts)[6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase.
Principle: A fluorescently labeled peptide substrate is incubated with farnesyltransferase and farnesyl pyrophosphate. The transfer of the farnesyl group to the peptide is detected by a change in fluorescence.
Materials:
-
Purified farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, FPP, and the dansylated peptide substrate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the farnesyltransferase enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 550 nm emission for dansyl).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
For more details, refer to commercially available kits such as the EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit.[7]
Western Blot Analysis of Ras Signaling Pathway
This technique is used to assess the effect of an inhibitor on the levels and phosphorylation status of proteins in the Ras signaling cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins like Ras, phosphorylated ERK (p-ERK), and phosphorylated Akt (p-Akt).
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the test compound for the specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
A detailed general protocol can be found on the Cell Signaling Technology website.[8]
Cell Viability Assay
This assay determines the effect of a compound on cell proliferation and cytotoxicity.
Principle: A metabolic indicator dye (e.g., MTT, MTS, or resazurin) is added to cells treated with the test compound. Viable cells metabolize the dye, resulting in a colorimetric or fluorescent change that is proportional to the number of living cells.
Materials:
-
Cell culture reagents and 96-well plates
-
Test compound
-
MTT, MTS, or resazurin reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
For detailed protocols, refer to the Assay Guidance Manual for Cell Viability Assays.[9]
Visualizations
Ras Signaling Pathway and Inhibition by this compound
Caption: Ras signaling pathway and the inhibitory action of this compound on farnesyltransferase.
Experimental Workflow for In Vitro Validation of a Ras Inhibitor
Caption: A typical experimental workflow for the in vitro validation of a Ras signaling inhibitor.
Logical Relationship of Ras Farnesylation and Inhibitor Action
Caption: Logical flow showing the critical role of farnesylation in Ras activation and its inhibition.
Conclusion
This compound, and its close analog Pepticinnamin C, demonstrate potent inhibition of farnesyltransferase, a key enzyme in the activation of Ras signaling. Its efficacy, as suggested by the low nanomolar IC50 value of Pepticinnamin C, positions it as a valuable research tool for studying the consequences of Ras pathway inhibition. When compared to other FTIs like Manumycin A, it appears to be significantly more potent in enzymatic assays. While Tipifarnib shows even greater potency, this compound's natural product origin may offer a different chemical scaffold for further drug development. Salirasib, with its distinct mechanism of action, provides an alternative approach to disrupting Ras function that does not involve direct enzyme inhibition.
The choice of inhibitor will depend on the specific research question. For studies focused on the direct consequences of farnesyltransferase inhibition, this compound is a strong candidate. The provided experimental protocols offer a framework for its in vitro validation and for comparing its effects with other inhibitors in various cellular contexts. Further studies to confirm the cellular IC50 of this compound and to explore its effects on a wider range of cancer cell lines are warranted.
References
- 1. Pepticinnamins, new farnesyl-protein transferase inhibitors produced by an actinomycete. I. Producing strain, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 3. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Synthetic Accessibility: A Comparative Guide to Natural Farnesyltransferase Inhibitors
This guide provides a comparative analysis of the synthetic accessibility of Pepticinnamin E against other prominent natural farnesyltransferase inhibitors (FTIs), namely Chaetomellic Acid A and Andrastin A. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on published experimental data to aid in the evaluation of these compounds as potential therapeutic agents.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational modification of various proteins, including the Ras family of small GTPases, which are implicated in approximately 30% of all human cancers.[1][2] By attaching a farnesyl lipid group, FTase enables the localization of these proteins to the cell membrane, a prerequisite for their signaling functions.[3] Inhibiting FTase prevents this localization, thereby disrupting oncogenic signaling pathways and making FTIs a compelling class of anti-cancer drug candidates.[4][5] Natural products have historically been a rich source of potent and selective FTIs.[2][6] This guide focuses on three such compounds: this compound, Chaetomellic Acid A, and Andrastin A, evaluating them through the lens of synthetic feasibility—a crucial factor for further development and analog generation.
Comparative Analysis of Natural FTIs
The synthetic accessibility of a natural product is a key determinant of its viability as a drug lead. Factors such as the number of synthetic steps, overall yield, and the complexity of chemical transformations directly impact the cost and time required for its production and derivatization.
Data Presentation: Synthetic Accessibility and Bioactivity
The following table summarizes key quantitative data for this compound, Chaetomellic Acid A, and Andrastin A, providing a direct comparison of their synthetic complexity and biological potency.
| Feature | This compound | Chaetomellic Acid A | Andrastin A |
| Molecular Structure | Complex nonribosomal peptide-polyketide hybrid with multiple chiral centers and unusual amino acids.[7][8] | A relatively simple alkyl dicarboxylic acid (maleic anhydride derivative).[1][9] | A complex meroterpenoid with a dense, polycyclic core and multiple stereocenters.[10][11] |
| Class of FTI | Bisubstrate inhibitor (mimics both peptide and farnesyl pyrophosphate substrates).[7][12] | Farnesyl pyrophosphate (FPP) mimetic.[1][13] | Competes with the farnesyl pyrophosphate substrate.[10] |
| Reported Bioactivity (IC₅₀) | Kᵢ = 8 µM (vs. FPP), Kᵢ = 30 µM (vs. peptide).[12] | 55 nM (human FTase).[1] | Not explicitly stated in provided abstracts, but identified as a promising antitumoral compound due to FTase inhibition.[10][14] |
| Synthetic Approach | Solid-phase parallel synthesis for analog libraries.[15] | Multiple total syntheses reported, often targeting the more stable anhydride form.[9][13][16] | Biosynthesis elucidated; total synthesis is highly complex and not widely reported.[14][17] |
| Number of Synthetic Steps | 6-11 steps (for analogs on solid support).[15] | 5 steps (a representative facile synthesis).[9][16] | Biosynthetically produced; a total chemical synthesis would be significantly longer.[11][14] |
| Overall Yield | 3% to 63% (for various analogs).[15] | ~38% (for the representative 5-step synthesis).[9][16] | Primarily produced via fermentation; chemical synthesis yields would be very low.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines representative protocols for the synthesis of the compared FTIs and for the bioactivity assay used to evaluate them.
Synthesis of Chaetomellic Acid A Anhydride (Representative Route)
A facile, five-step synthesis of Chaetomellic Acid A anhydride has been reported with a notable overall yield.[9][16]
-
Grignard Reagent Formation: A suitable alkyl bromide is reacted with magnesium turnings in dry diethyl ether to form the corresponding Grignard reagent.
-
SN2' Coupling: The Grignard reagent is added to a solution of dimethyl bromomethylfumarate in diethyl ether, often in the presence of HMPA, at room temperature. This chemoselective carbon-carbon coupling reaction furnishes the desired diester in yields of 60-62%.[9]
-
Hydrolysis: The resulting diester is hydrolyzed to the corresponding diacid in quantitative yield using a suitable base, such as potassium hydroxide, followed by acidic workup.
-
Cyclization/Anhydride Formation: The diacid is treated with acetic anhydride, inducing ring closure to form the target Chaetomellic Acid A anhydride.[9]
-
Purification: Each intermediate and the final product are purified using standard techniques such as column chromatography on silica gel.
Solid-Phase Synthesis of a this compound Analog Library
The synthesis of this compound analogs has been successfully carried out using solid-phase techniques, which are amenable to the creation of compound libraries.[15]
-
Resin Loading: The C-terminal amino acid (e.g., Glycine) is loaded onto a suitable solid support resin (e.g., Wang resin).
-
Peptide Coupling Cycles: A series of Fmoc-protected amino acids (including the nonproteinogenic ones) are sequentially coupled to the resin-bound growing peptide chain using standard peptide coupling reagents (e.g., HBTU, HOBt, DIEA). An Fmoc deprotection step (e.g., with piperidine in DMF) is performed after each coupling.
-
Cinnamoyl Moiety Addition: The N-terminal amine is acylated with a substituted cinnamic acid derivative.
-
Diketopiperazine Formation & Cleavage: The linear peptide is treated with a mild acid (e.g., TFA) to cleave it from the resin, which can concurrently induce the cyclization of the C-terminal dipeptide to form the diketopiperazine ring, releasing the final product.
-
Purification: The cleaved compounds are purified by preparative HPLC to yield the final analogs with >90% purity.[15]
Farnesyltransferase Inhibition Assay
The inhibitory activity of the natural products is typically evaluated using an in vitro enzymatic assay. A common method is a fluorescence-based assay.[18]
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT). Prepare solutions of human farnesyltransferase enzyme, a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), and farnesyl pyrophosphate (FPP).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, Chaetomellic Acid A) in DMSO.
-
Assay Procedure: In a 96- or 384-well plate, add the reaction buffer, FTase enzyme, and the test inhibitor at various concentrations.[19] Incubate for a defined period at room temperature to allow for enzyme-inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the peptide substrate and FPP to the wells.
-
Measurement: After incubation (e.g., 60 minutes at 37°C), the farnesylation of the dansyl-peptide substrate leads to a change in its fluorescence properties.[18] The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 550 nm emission).[18]
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction containing no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19]
Mandatory Visualizations
Diagrams are provided below to illustrate key workflows and relationships relevant to the development of natural FTIs.
Caption: Workflow for the discovery, synthesis, and evaluation of natural farnesyltransferase inhibitors.
Caption: Simplified Ras signaling pathway and the mechanism of farnesyltransferase inhibitors (FTIs).
Conclusion
This comparative guide highlights the significant differences in synthetic accessibility among three potent natural farnesyltransferase inhibitors.
-
This compound represents a molecule of high complexity. While its total synthesis is challenging, the development of solid-phase synthesis routes for its analogs demonstrates a viable path forward for structure-activity relationship (SAR) studies, which is essential for drug development.[15] Its unique bisubstrate inhibitory mechanism also makes it an interesting scaffold for further investigation.[7]
-
Chaetomellic Acid A , in contrast, is far more synthetically accessible. Its relatively simple structure, coupled with efficient and high-yielding synthetic routes, makes it an attractive candidate for large-scale production and extensive chemical modification.[9][16] Its high potency further underscores its potential as a therapeutic lead.[1]
-
Andrastin A stands as an example of a highly complex natural product where chemical synthesis is likely not a commercially viable route for production.[11] For this and similarly complex molecules, efforts are better directed towards understanding and engineering their biosynthetic pathways to improve yields through fermentation.[10][14]
Ultimately, the choice of which natural FTI to pursue for drug development depends on a balance of factors including potency, selectivity, and synthetic feasibility. Chaetomellic Acid A presents the most straightforward profile from a synthetic chemistry standpoint, while the complex structure of this compound may offer opportunities for developing inhibitors with novel mechanisms of action, provided the synthetic challenges can be efficiently managed.
References
- 1. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. "Synthesis of a Novel RAS Farnesyl Protein Transferase Inhibitor" by Mark F. Mechelke and Anna Mikolchak [repository.stcloudstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Rediscovery and Biosynthesis of the Farnesyl-Transferase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pepticinnamins, new farnesyl-protein transferase inhibitors produced by an actinomycete. II. Structural elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A facile synthesis of natural products chaetomellic acid A and 1,7(Z)- nonadecadiene-2,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 11. Andrastin A - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-phase synthesis of a this compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 18. bioassaysys.com [bioassaysys.com]
- 19. bioassaysys.com [bioassaysys.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
